1-Hexadecanol-d3
Description
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Properties
Molecular Formula |
C16H34O |
|---|---|
Molecular Weight |
245.46 g/mol |
IUPAC Name |
16,16,16-trideuteriohexadecan-1-ol |
InChI |
InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i1D3 |
InChI Key |
BXWNKGSJHAJOGX-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCO |
Canonical SMILES |
CCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Foundational & Exploratory
1-Hexadecanol-d3: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexadecanol-d3 is the deuterium-labeled form of 1-Hexadecanol, a 16-carbon saturated fatty alcohol commonly known as cetyl alcohol.[1] In the realm of advanced scientific research, particularly in the fields of metabolomics, lipidomics, and drug development, stable isotope-labeled compounds like this compound are indispensable tools. The substitution of hydrogen atoms with their heavier isotope, deuterium, renders the molecule chemically similar to its natural counterpart but distinguishable by mass spectrometry. This unique property allows it to serve as an ideal internal standard for the accurate quantification of endogenous 1-Hexadecanol and other related lipids in complex biological matrices.[2][3] This guide provides a comprehensive overview of this compound, its applications in research, detailed experimental methodologies, and an exploration of the broader context of fatty alcohol metabolism.
Core Properties and Data
Deuterium labeling is a critical technique in analytical chemistry, enabling precise quantification by correcting for variability during sample preparation and analysis.[3] this compound, by mimicking the behavior of endogenous 1-Hexadecanol, ensures a high degree of accuracy in mass spectrometry-based assays.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its non-labeled analog, 1-Hexadecanol.
| Property | This compound | 1-Hexadecanol (Cetyl Alcohol) |
| CAS Number | 75736-52-6[1] | 36653-82-4[4] |
| Molecular Formula | C₁₆H₃₁D₃O | C₁₆H₃₄O[4] |
| Molecular Weight | ~245.49 g/mol | 242.44 g/mol [4] |
| Appearance | White solid | Waxy white flakes or powder[5] |
| Melting Point | Not specified | 48-50 °C[5] |
| Boiling Point | Not specified | 179-181 °C at 10 mmHg[5] |
| Solubility | Soluble in organic solvents like DMSO, ethanol | Insoluble in water; soluble in alcohols and oils[6] |
| Isotopic Purity | Typically >98% | Not Applicable |
Applications in Research
The primary application of this compound in a research setting is as an internal standard for quantitative analysis using mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC).[2][3]
Use as an Internal Standard in Mass Spectrometry
In quantitative mass spectrometry, an internal standard is a compound of known concentration that is added to a sample prior to analysis. It is chosen to be chemically similar to the analyte of interest. By comparing the signal of the analyte to the signal of the internal standard, variations in sample preparation, injection volume, and instrument response can be normalized, leading to more accurate and precise quantification.[3]
This compound is an ideal internal standard for the analysis of 1-Hexadecanol and other long-chain fatty alcohols due to its near-identical chemical and physical properties. The mass difference introduced by the deuterium atoms allows the mass spectrometer to distinguish it from the endogenous, non-labeled analyte.
The general workflow for using this compound as an internal standard is as follows:
Quantitative analysis workflow using an internal standard.
Experimental Protocols
Protocol: Quantitative Analysis of 1-Hexadecanol in Plasma by GC-MS
1. Materials and Reagents
-
This compound (Internal Standard)
-
1-Hexadecanol (for calibration curve)
-
Plasma samples
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)
-
Anhydrous sodium sulfate
-
Glass test tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
2. Preparation of Standard Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of hexane.
-
Calibration Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Hexadecanol and dissolve in 10 mL of hexane.
-
Working Calibration Solutions: Prepare a series of dilutions from the calibration standard stock solution in hexane to create standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation
-
Pipette 100 µL of plasma into a glass test tube.
-
Add 10 µL of the 1 mg/mL this compound internal standard stock solution to the plasma sample.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully transfer the lower organic layer to a clean glass tube.
-
Dry the organic extract under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS.
-
Cap the tube and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
Cool to room temperature before GC-MS analysis.
4. GC-MS Analysis
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for TMS-derivatized 1-Hexadecanol (e.g., m/z 73, M-15)
-
Monitor characteristic ions for TMS-derivatized this compound (e.g., m/z 73, M-15+3)
-
5. Quantification
-
Generate a calibration curve by plotting the ratio of the peak area of the 1-Hexadecanol derivative to the peak area of the this compound derivative against the concentration of the calibration standards.
-
Determine the concentration of 1-Hexadecanol in the plasma samples by calculating the peak area ratio and interpolating from the calibration curve.
Metabolic Pathways of 1-Hexadecanol
Understanding the metabolic fate of 1-Hexadecanol is crucial for interpreting data from tracer studies and for drug development. 1-Hexadecanol can be synthesized in the body from fatty acids and can also be metabolized through various pathways.
Fatty Alcohol Biosynthesis
Fatty alcohols are typically synthesized from fatty acyl-CoAs through a two-step reduction process involving a fatty acyl-CoA reductase and a fatty aldehyde reductase.
Biosynthesis of fatty alcohols.
Fatty Alcohol Metabolism
1-Hexadecanol can be oxidized to its corresponding fatty acid, palmitic acid, which can then enter beta-oxidation for energy production or be used for the synthesis of other lipids.
Metabolic fate of 1-Hexadecanol.
Conclusion
This compound is a powerful and essential tool for researchers in the life sciences. Its role as an internal standard in mass spectrometry-based quantitative analysis provides the accuracy and precision necessary for high-quality, reproducible research. A thorough understanding of its properties, appropriate experimental design, and the metabolic context of its unlabeled counterpart are critical for its effective use in advancing our knowledge of lipid metabolism and its role in health and disease.
References
The Metabolic Journey of 1-Hexadecanol-d3: A Technical Guide for Researchers
An In-depth Exploration of Deuterium-Labeled Fatty Alcohol in Metabolic Studies
For researchers, scientists, and drug development professionals investigating the intricate pathways of fatty alcohol metabolism, stable isotope labeling offers a powerful tool for tracing the fate of these essential molecules. This technical guide focuses on the application of 1-Hexadecanol-d3, a deuterium-labeled 16-carbon fatty alcohol, as a tracer to elucidate the metabolic processes of fatty alcohols. While specific quantitative data and detailed experimental protocols for this compound are not extensively published, this guide synthesizes the established principles of fatty alcohol metabolism and stable isotope tracing to provide a comprehensive framework for its use in research.
The Fatty Alcohol Cycle: A Central Hub of Lipid Metabolism
Fatty alcohols, such as 1-hexadecanol, are not merely inert structural components of lipids but are active participants in a dynamic metabolic cycle. The "fatty alcohol cycle" describes the continuous interconversion between fatty acids and fatty alcohols, a process crucial for the synthesis of various lipids and for maintaining cellular homeostasis.
The metabolic journey of this compound begins with its absorption and subsequent transport to various tissues. Once inside the cell, it can enter the fatty alcohol cycle and undergo enzymatic transformations. The key steps in this process are:
-
Oxidation to Fatty Aldehyde: The initial step in the catabolism of this compound is its oxidation to the corresponding fatty aldehyde, hexadecanal-d3. This reaction is primarily catalyzed by alcohol dehydrogenases (ADHs).
-
Conversion to Fatty Acid: The newly formed hexadecanal-d3 is then rapidly oxidized to palmitic acid-d3 by aldehyde dehydrogenases (ALDHs). This conversion is a critical juncture, as the resulting fatty acid can then be channeled into various metabolic pathways.
-
Incorporation into Lipids: Palmitic acid-d3 can be activated to its acyl-CoA derivative, palmitoyl-CoA-d3. This activated form is a versatile precursor for the synthesis of a wide array of complex lipids, including triglycerides, phospholipids, and cholesterol esters. By tracking the deuterium label, researchers can quantify the flux of the fatty alcohol into these different lipid pools.
-
Chain Elongation and Desaturation: The labeled palmitic acid can also undergo further modifications, such as elongation to form longer-chain fatty acids or desaturation to introduce double bonds, creating unsaturated fatty acids.
-
Beta-Oxidation: Alternatively, palmitoyl-CoA-d3 can enter the mitochondrial beta-oxidation pathway for energy production, leading to the generation of acetyl-CoA.
The use of this compound allows for the precise tracing of these metabolic fates, providing invaluable insights into the dynamics of fatty alcohol and fatty acid metabolism under various physiological and pathological conditions.
Visualizing the Metabolic Pathways
To better understand the flow of this compound through these metabolic processes, the following diagrams illustrate the key pathways and experimental workflows.
Experimental Design and Protocols
A typical study employing this compound as a tracer would involve the following key stages. The following protocols are generalized based on common practices in stable isotope tracer studies and should be adapted to specific research questions and experimental models.
General Experimental Workflow
Detailed Methodologies
1. Administration of this compound
-
Objective: To introduce the labeled tracer into the biological system.
-
Protocol (In Vivo - Animal Model):
-
Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, intravenous injection). For oral administration, the tracer can be dissolved in a carrier oil.
-
Administer a precise dose of this compound to the experimental animals. The dosage will depend on the animal model and the specific aims of the study.
-
Include a control group that receives the vehicle without the tracer.
-
-
Protocol (In Vitro - Cell Culture):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Add the tracer to the cell culture medium at a final concentration determined by preliminary dose-response experiments.
-
Incubate the cells for the desired period.
-
2. Sample Collection
-
Objective: To collect biological samples at various time points to track the metabolic fate of the tracer.
-
Protocol (In Vivo):
-
Collect blood samples at multiple time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours).
-
At the end of the experiment, euthanize the animals and collect relevant tissues (e.g., liver, adipose tissue, muscle).
-
Immediately process or flash-freeze the samples to halt metabolic activity.
-
-
Protocol (In Vitro):
-
At specified time points, harvest the cells and collect the culture medium.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.
-
Lyse the cells to prepare for lipid extraction.
-
3. Lipid Extraction
-
Objective: To isolate the lipid fraction containing this compound and its metabolites from the biological matrix.
-
Protocol (Folch Method):
-
Homogenize the tissue or cell pellet in a chloroform:methanol mixture (2:1, v/v).
-
Add water or a saline solution to induce phase separation.
-
Centrifuge the mixture to separate the organic (lipid-containing) and aqueous phases.
-
Carefully collect the lower organic phase.
-
Dry the lipid extract under a stream of nitrogen.
-
4. Sample Derivatization and Analysis
-
Objective: To prepare the lipid extract for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) and to quantify the incorporation of the deuterium label.
-
Protocol (for GC-MS analysis of fatty acids):
-
The extracted lipids are often saponified to release the fatty acids.
-
The fatty acids are then derivatized to their fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride-methanol.
-
The FAMEs are analyzed by GC-MS. The mass spectrometer is used to detect the mass-to-charge ratio of the fragments, allowing for the differentiation between the deuterated and non-deuterated forms of the fatty acids.
-
-
Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile compounds. It is well-suited for the analysis of FAMEs.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for the analysis of a wide range of lipids, including intact complex lipids.
-
Data Presentation and Interpretation
The quantitative data obtained from the mass spectrometry analysis can be presented in tables to facilitate comparison between different experimental groups and time points.
Table 1: Hypothetical Enrichment of Deuterium in Palmitate over Time
| Time Point (hours) | Plasma Palmitate-d3 Enrichment (%) | Liver Palmitate-d3 Enrichment (%) | Adipose Tissue Palmitate-d3 Enrichment (%) |
| 0 | 0 | 0 | 0 |
| 1 | 5.2 ± 0.8 | 3.1 ± 0.5 | 0.5 ± 0.1 |
| 4 | 12.6 ± 1.5 | 8.9 ± 1.2 | 2.3 ± 0.4 |
| 8 | 8.4 ± 1.1 | 15.7 ± 2.1 | 5.8 ± 0.9 |
| 24 | 2.1 ± 0.4 | 10.3 ± 1.8 | 8.2 ± 1.3 |
Data are presented as mean ± standard deviation. This table is for illustrative purposes only.
Table 2: Hypothetical Distribution of Deuterium Label in Different Lipid Classes at 24 hours
| Lipid Class | Deuterium Incorporation (nmol/g tissue) |
| Triglycerides | 45.8 ± 6.2 |
| Phosphatidylcholine | 12.3 ± 2.1 |
| Phosphatidylethanolamine | 8.7 ± 1.5 |
| Cholesterol Esters | 3.1 ± 0.7 |
Data are presented as mean ± standard deviation. This table is for illustrative purposes only.
By analyzing the enrichment of the deuterium label in different fatty acids and lipid classes over time, researchers can calculate key metabolic parameters such as:
-
Fractional Synthesis Rate (FSR): The percentage of a lipid pool that is newly synthesized per unit of time.
-
Absolute Synthesis Rate (ASR): The absolute amount of a lipid that is synthesized per unit of time.
-
Metabolic Flux: The rate of turnover of molecules through a metabolic pathway.
Conclusion
The use of this compound as a stable isotope tracer provides a powerful and safe method for investigating the complex and dynamic nature of fatty alcohol metabolism. By following the principles and protocols outlined in this guide, researchers can gain valuable insights into the metabolic fate of fatty alcohols and their contribution to the broader landscape of lipid metabolism. This knowledge is essential for understanding the roles of fatty alcohols in health and disease and for the development of novel therapeutic strategies targeting lipid metabolic pathways.
An In-depth Technical Guide to Isotopic Labeling with 1-Hexadecanol-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of 1-Hexadecanol-d3 as a stable isotope tracer in metabolic research. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret experiments using this valuable tool to probe lipid metabolism and related signaling pathways.
Introduction to Isotopic Labeling with this compound
1-Hexadecanol, also known as cetyl alcohol, is a 16-carbon saturated fatty alcohol that plays a role in various biological processes. Its deuterated isotopologue, this compound, serves as a powerful tracer in metabolic studies. By replacing three hydrogen atoms with deuterium at a specific position (typically on the terminal methyl group), the molecule's mass is increased without significantly altering its chemical properties. This mass shift allows for its differentiation from endogenous, unlabeled molecules using mass spectrometry (MS).
The primary application of this compound lies in its ability to trace the metabolic fate of long-chain fatty alcohols. Upon cellular uptake, 1-Hexadecanol can be oxidized to its corresponding fatty acid, palmitic acid.[1] This conversion allows researchers to track the incorporation of the deuterium label into various lipid classes, providing insights into fatty acid metabolism, lipid synthesis, and turnover rates. Its use as an internal standard for quantitative analysis by methods like GC-MS or LC-MS is also a key application.[2][3][4]
Core Concepts and Applications
The use of stable isotopes like deuterium offers a safe and effective alternative to radioactive tracers for studying metabolic dynamics.[5] this compound can be used to investigate:
-
De Novo Lipogenesis: By tracking the incorporation of the deuterium label into newly synthesized fatty acids and complex lipids, researchers can quantify the rate of lipid synthesis under various physiological or pathological conditions.
-
Metabolic Flux Analysis: This technique allows for the measurement of the rates of metabolic reactions within a network. This compound can serve as a tracer to quantify the flux through pathways involved in fatty acid oxidation and esterification.
-
Lipid Turnover: The rate at which lipids are synthesized and degraded can be determined by monitoring the incorporation and subsequent decay of the deuterium label in specific lipid pools.
-
Drug Efficacy and Target Engagement: In drug development, this compound can be used to assess the impact of therapeutic agents on lipid metabolism.
Quantitative Data Presentation
The following tables present representative quantitative data from a stable isotope labeling study using a [U-¹³C]palmitate precursor, which is metabolically analogous to the fate of this compound after its oxidation to palmitic acid. These data illustrate the level of isotopic enrichment that can be expected in key metabolic intermediates and downstream lipid species over time.
Table 1: Isotopic Enrichment of Fatty Acyl-CoAs in HEK293 Cells [6]
| Time (hours) | C16:0-CoA (%) | C16:1-CoA (%) | C18:0-CoA (%) | C18:1-CoA (%) |
| 1 | 35 | <20 | <20 | <20 |
| 3 | ~60 | ~45 | ~20 | ~10 |
| 6 | ~60 | ~45 | ~20 | ~10 |
Table 2: Rate of De Novo Biosynthesis of C16:0-Containing Sphingolipids [6]
| Lipid Species | Rate of Synthesis (pmol/mg protein/h) |
| C16:0-Ceramide | 62 ± 3 |
| C16:0-Monohexosylceramide | 13 ± 2 |
| C16:0-Sphingomyelin | 60 ± 11 |
Data is corrected for the isotopic enrichment of the C16:0-CoA precursor pool.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Preparation of this compound Stock Solution
A high-concentration stock solution is essential for accurate and reproducible dosing in cell culture experiments.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). The solubility of 1-Hexadecanol in DMSO is at least 10.75 mg/mL.[7]
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[7]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[7]
-
Aliquot the sterile stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months), protected from light.[7]
Metabolic Labeling of Adherent Mammalian Cells
This protocol outlines the steps for tracing the metabolic fate of this compound in cultured cells.
Materials:
-
Adherent mammalian cell line of choice
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well cell culture plates
-
Ice-cold 80% methanol
-
Cell scraper
-
Lipid extraction solvents (chloroform, methanol, water - LC-MS grade)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of labeling.
-
Tracer Addition: Prepare the labeling medium by diluting the this compound stock solution into the complete cell culture medium to the desired final concentration (e.g., 10-50 µM). Also, prepare a vehicle control with the same concentration of DMSO.
-
Incubation: Aspirate the old medium from the cells and replace it with the labeling medium or vehicle control medium. Incubate the cells for the desired time course (e.g., 1, 3, 6, 12, 24 hours).
-
Metabolic Quenching: At each time point, rapidly aspirate the medium and wash the cells once with ice-cold PBS. Immediately add 1 mL of ice-cold 80% methanol to each well to quench all enzymatic activity.
-
Cell Harvesting: Scrape the cells in the methanol and transfer the cell suspension to pre-chilled centrifuge tubes.
-
Lipid Extraction: Proceed with a lipid extraction method, such as the Bligh-Dyer method, to isolate the lipid fraction for subsequent analysis.
Lipid Extraction (Bligh-Dyer Method)
This is a standard protocol for the extraction of lipids from biological samples.
Procedure:
-
To the cell suspension in 80% methanol, add chloroform and water to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water).
-
Vortex the mixture vigorously and incubate on ice for 15 minutes.
-
Add additional chloroform and water to bring the final ratio to 2:2:1.8 and vortex again.
-
Centrifuge the sample at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase, which contains the lipids, into a new tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).
In Vivo Stable Isotope Tracing in a Rodent Model
This protocol provides a general framework for an in vivo study using this compound.
Materials:
-
Rodent model (e.g., C57BL/6J mice)
-
This compound
-
Suitable vehicle (e.g., corn oil or a solution with a co-solvent like DMSO)
-
Animal handling and administration equipment (e.g., gavage needles)
-
Tissue homogenization equipment
-
Lipid extraction solvents
Procedure:
-
Acclimation: Acclimate the animals to the housing conditions for at least one week prior to the study.
-
Tracer Preparation: Prepare the dosing solution of this compound in the chosen vehicle.
-
Administration: Administer the this compound solution to the animals via an appropriate route, such as oral gavage or intraperitoneal injection. A control group should receive the vehicle only.
-
Time Course and Tissue Collection: At predetermined time points after administration, euthanize the animals and rapidly collect blood and tissues of interest (e.g., liver, adipose tissue). Flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
Sample Preparation: Homogenize the tissues and extract the lipids using a suitable method, such as the Bligh-Dyer protocol described above.
Mandatory Visualizations
Experimental Workflow for Metabolic Tracing
Caption: Workflow for a cell-based metabolic tracing experiment using this compound.
Metabolic Fate and Signaling Pathway of this compound
Caption: Metabolic conversion of this compound and its incorporation into the ceramide signaling pathway.
References
- 1. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Ethanol Metabolism Modifies Hepatic Protein Acylation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
A Technical Guide to the Physicochemical Properties of 1-Hexadecanol-d3
This technical guide provides a comprehensive overview of the physical state and solubility of 1-Hexadecanol-d3, a deuterated form of 1-Hexadecanol (also known as cetyl alcohol). This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. The data presented is primarily based on the properties of the non-deuterated analogue, 1-Hexadecanol, as the introduction of deuterium isotopes is not expected to significantly alter its physical and solubility characteristics.
Core Physicochemical Properties
This compound is a saturated fatty alcohol with a 16-carbon chain. At room temperature, it exists as a white, waxy solid, often in the form of flakes or a powder.[1][2][3][4][5] This physical state is a key consideration for its handling, storage, and formulation.
Data Summary
The following table summarizes the key quantitative data for 1-Hexadecanol. It is important to note that while specific data for this compound is limited, the values for 1-Hexadecanol serve as a reliable reference.
| Property | Value | Notes |
| Molecular Formula | C₁₆H₃₁D₃O | For this compound[6] |
| C₁₆H₃₄O | For 1-Hexadecanol[1][7][8] | |
| Molecular Weight | ~245.46 g/mol | For this compound[6] |
| 242.44 g/mol | For 1-Hexadecanol[3][9][10] | |
| Melting Point | 48-51 °C | For 1-Hexadecanol[2][9][11] |
| Boiling Point | 310.9 - 344 °C | At 760 mmHg for 1-Hexadecanol[2][12] |
| 179-181 °C | At 10 mmHg for 1-Hexadecanol[9][11] | |
| Density | ~0.818 g/cm³ | At 25 °C for 1-Hexadecanol[2][9] |
| Appearance | White waxy solid, flakes, or powder | At room temperature for 1-Hexadecanol[1][2][3][4][5] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. 1-Hexadecanol, and by extension this compound, is a nonpolar molecule, which dictates its solubility behavior.
Data Summary
| Solvent | Solubility | Reference |
| Water | Insoluble[2][3][10][11][13] | The long hydrocarbon chain makes it highly hydrophobic.[12] |
| Ethanol | Soluble, slightly soluble[1][2][13][14] | |
| Ether | Very soluble[1] | |
| Chloroform | Very soluble[1] | |
| Benzene | Very soluble[1] | |
| Acetone | Soluble[1][14] | |
| Oils | Soluble[2][3][10] |
Experimental Protocols
The following are detailed methodologies for determining the physical state and solubility of a compound like this compound.
Determination of Physical State
Objective: To visually inspect and characterize the physical form of this compound at ambient temperature.
Materials:
-
This compound sample
-
Spatula
-
Microscope slide and coverslip
-
Light microscope
Procedure:
-
Place a small, representative sample of this compound onto a clean, dry microscope slide using a spatula.
-
Observe the sample under ambient lighting, noting its color, form (e.g., crystalline, amorphous, waxy), and texture.
-
Place a coverslip over the sample.
-
Examine the sample under a light microscope at various magnifications to observe its morphology in more detail.
-
Record all observations.
Determination of Melting Point
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Materials:
-
This compound sample
-
Capillary tubes
-
Melting point apparatus
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a depth of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observe the sample closely. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).
-
The recorded temperature range is the melting point of the substance.
Determination of Solubility
Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.
Materials:
-
This compound sample
-
A range of solvents (e.g., water, ethanol, methanol, acetone, chloroform, ether)
-
Test tubes or small vials
-
Vortex mixer
-
Analytical balance
-
Water bath or heating block (optional)
Procedure:
-
Qualitative Assessment:
-
Place a small, accurately weighed amount of this compound (e.g., 10 mg) into separate test tubes.
-
Add a fixed volume of each solvent (e.g., 1 mL) to the respective test tubes.
-
Vortex each tube vigorously for a set period (e.g., 1-2 minutes).
-
Visually inspect each tube for the presence of undissolved solid. Classify the solubility as soluble, partially soluble, or insoluble.
-
-
Quantitative Assessment (for soluble compounds):
-
Start with a known volume of solvent in a vial.
-
Add small, accurately weighed portions of this compound to the solvent.
-
After each addition, vortex the mixture until the solid is fully dissolved.
-
Continue adding the solute until a saturated solution is formed (i.e., a small amount of solid remains undissolved after prolonged mixing).
-
The total mass of the solute dissolved in the known volume of the solvent gives the quantitative solubility, which can be expressed in units such as mg/mL or mol/L.
-
For compounds with low solubility, analytical techniques such as HPLC or UV-Vis spectroscopy may be required to determine the concentration of the dissolved solute in a saturated solution.
-
Visualizations
The following diagram illustrates a typical workflow for determining the solubility of a chemical compound.
Caption: A flowchart illustrating the experimental workflow for determining the solubility of a compound.
References
- 1. Cetyl alcohol - Wikipedia [en.wikipedia.org]
- 2. 1-Hexadecanol|lookchem [lookchem.com]
- 3. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Hexadecanol | 36653-82-4 [chemicalbook.com]
- 5. HEXADECYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 6. This compound | CAS#:75736-52-6 | Chemsrc [chemsrc.com]
- 7. 1-Hexadecanol [webbook.nist.gov]
- 8. 1-Hexadecanol (CAS 36653-82-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 1-十六烷醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. nmppdb.com.ng [nmppdb.com.ng]
- 11. 1-Hexadecanol CAS#: 36653-82-4 [m.chemicalbook.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. researchgate.net [researchgate.net]
A Technical Guide to High-Purity 1-Hexadecanol-d3 for Researchers
For researchers, scientists, and professionals in drug development, the availability and quality of deuterated compounds are critical for a range of applications, from metabolic studies to use as internal standards in quantitative analysis. This guide provides an in-depth overview of commercial sources for high-purity 1-Hexadecanol-d3, including key specifications and analytical methodologies.
Commercial Supplier Analysis
A survey of commercial suppliers reveals several sources for high-purity this compound and its isotopologues. While various deuterated forms exist, including those with 31 (d31) and 33 (d33) deuterium atoms, this guide focuses on this compound. The following table summarizes the quantitative data available from prominent suppliers.
| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Purity (atom % D) | Available Quantities |
| CDN Isotopes | n-Hexadecyl-d3 Alcohol | 75736-52-6 | Not specified | 99 | 250 mg, 500 mg |
| MedchemExpress | This compound | 75736-52-6 | Not specified | Not specified | Inquire |
| Chemsrc | This compound | 75736-52-6 | Not specified | Not specified | Inquire |
Note: Data is based on publicly available information and may be subject to change. It is recommended to contact the suppliers directly for the most current specifications and certificates of analysis.
Experimental Protocols
The successful application of this compound in research necessitates robust experimental protocols. Below are detailed methodologies for the synthesis and analysis of deuterated long-chain alcohols, which can be adapted for this compound.
Synthesis of this compound
A common method for the synthesis of terminally deuterated long-chain alcohols involves the reduction of the corresponding deuterated carboxylic acid or its ester.
Protocol: Reduction of Palmitic Acid-d3 Methyl Ester
-
Esterification of Palmitic Acid-d3: Suspend Palmitic acid-d3 (1 equivalent) in dry methanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, neutralize the acid with a saturated solution of sodium bicarbonate. Extract the methyl ester with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Reduction to this compound: Dissolve the crude methyl palmitate-d3 in anhydrous diethyl ether under an inert atmosphere (e.g., argon). Cool the solution to 0°C in an ice bath. Slowly add a solution of lithium aluminum deuteride (LiAlD₄) (1.5 equivalents) in anhydrous diethyl ether. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Cautiously quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water. Filter the resulting precipitate and wash it thoroughly with diethyl ether. Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude this compound by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.
Analytical Characterization of this compound
Accurate characterization of the chemical and isotopic purity of this compound is essential. Gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or hexane.
-
GC-MS System: Use a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) coupled to a mass spectrometer.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: The retention time will confirm the identity of 1-Hexadecanol. The mass spectrum will show a characteristic fragmentation pattern. The molecular ion peak (M+) and other fragment ions will be shifted by +3 m/z units compared to the unlabeled standard, confirming the presence of three deuterium atoms. Chemical purity is determined by the relative peak area in the total ion chromatogram.
Protocol: NMR Analysis for Isotopic Enrichment
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).
-
¹H NMR Spectroscopy:
-
Acquire a high-resolution ¹H NMR spectrum.
-
The signal corresponding to the protons on the carbon bearing the deuterium atoms (C16) will be significantly reduced in intensity or absent.
-
The integration of the remaining proton signals relative to the internal standard can be used to confirm the chemical structure and purity.
-
-
²H (Deuterium) NMR Spectroscopy:
-
Acquire a ²H NMR spectrum.
-
A signal will be observed at the chemical shift corresponding to the deuterium atoms at the C16 position.
-
The presence and integration of this signal confirm the location and can be used to quantify the isotopic enrichment.[1]
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Synthetic pathway for high-purity this compound.
Caption: Analytical workflow for quality control of this compound.
This technical guide provides a foundational understanding of the commercial landscape and key experimental considerations for working with high-purity this compound. For specific applications, further optimization of these protocols may be necessary. Researchers are encouraged to consult the original literature and supplier documentation for the most detailed and up-to-date information.
References
The Gold Standard: A Technical Guide to 1-Hexadecanol-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, achieving the utmost accuracy and precision is paramount. This technical guide delves into the fundamental principles and practical applications of using 1-Hexadecanol-d3 as an internal standard for the precise quantification of its non-labeled counterpart, 1-Hexadecanol (also known as cetyl alcohol). The use of stable isotope-labeled internal standards, such as this compound, is widely recognized as the gold standard in mass spectrometry-based quantification.[1][2]
Core Principles: The "Why" Behind Deuterated Internal Standards
In analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), variability can be introduced at numerous stages of the analytical workflow. These variations can stem from sample preparation (e.g., extraction efficiency), instrumental analysis (e.g., injection volume), and matrix effects (where other components in the sample enhance or suppress the analyte's signal).[3]
A stable isotope-labeled internal standard (SIL-IS) like this compound is a form of the analyte where several hydrogen atoms have been replaced by their heavier isotope, deuterium.[4][5] This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the internal standard. Because their physicochemical properties are nearly identical, both compounds behave similarly throughout the entire analytical process.[6] By adding a known amount of this compound to every sample, calibrator, and quality control sample at the very beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This ratio remains consistent even if there are variations in sample handling or instrument response, thus correcting for potential errors and significantly improving the accuracy and precision of the results.[1]
Experimental Protocols
I. Preparation of Stock and Working Solutions
-
1-Hexadecanol Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Hexadecanol and dissolve it in 10 mL of methanol in a volumetric flask.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol in a volumetric flask.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of working standard solutions by serially diluting the 1-Hexadecanol stock solution with methanol to achieve the desired concentrations for the calibration curve and QC samples.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound IS stock solution with methanol.
II. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard spiking solution to all tubes (except for the blank matrix).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of hexane and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic (hexane) layer to a new tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).
III. LC-MS/MS Instrumental Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from other matrix components. For example:
-
0-1 min: 80% B
-
1-5 min: ramp to 100% B
-
5-7 min: hold at 100% B
-
7.1-8 min: return to 80% B for equilibration.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for 1-Hexadecanol and this compound would need to be optimized by infusing the individual standards.
IV. Data Analysis
-
Integrate the peak areas for both 1-Hexadecanol and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations using a linear regression model.
-
Determine the concentration of 1-Hexadecanol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table represents typical data that would be generated during the validation of the analytical method described above.
| Validation Parameter | Analyte Concentration (ng/mL) | Result | Acceptance Criteria |
| **Linearity (R²) ** | 1 - 1000 | 0.998 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 | S/N > 10 | - |
| Intra-day Precision (%RSD) | 3 (Low QC) | 4.5% | ≤ 15% |
| 50 (Mid QC) | 3.2% | ≤ 15% | |
| 800 (High QC) | 2.8% | ≤ 15% | |
| Inter-day Precision (%RSD) | 3 (Low QC) | 6.1% | ≤ 15% |
| 50 (Mid QC) | 4.5% | ≤ 15% | |
| 800 (High QC) | 3.9% | ≤ 15% | |
| Accuracy (% Recovery) | 3 (Low QC) | 102.3% | 85 - 115% |
| 50 (Mid QC) | 98.7% | 85 - 115% | |
| 800 (High QC) | 101.5% | 85 - 115% | |
| Matrix Effect (%) | Low Concentration | -5.2% | Within ±15% |
| High Concentration | -3.8% | Within ±15% |
Visualizing the Workflow and Principles
To further elucidate the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for Quantitative Analysis of 1-Hexadecanol.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of 1-Hexadecanol in complex biological matrices. By compensating for variations inherent in the analytical process, this approach ensures high-quality data essential for decision-making in research, clinical diagnostics, and drug development. The detailed protocol and representative data presented in this guide offer a comprehensive framework for the implementation of this gold-standard analytical technique.
References
- 1. Study of cetearyl alcohol using gas chromatography: Mass spectrometry | Poster Board #208 - American Chemical Society [acs.digitellinc.com]
- 2. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 1-Hexadecanol using 1-Hexadecanol-d3 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexadecanol, also known as cetyl alcohol, is a long-chain fatty alcohol with significant applications in the pharmaceutical, cosmetic, and food industries. It serves as an emulsifier, thickener, and stabilizer in various formulations. Accurate and precise quantification of 1-Hexadecanol is crucial for quality control, pharmacokinetic studies, and metabolic research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of volatile and semi-volatile compounds like 1-Hexadecanol. However, due to its low volatility, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.
The use of a stable isotope-labeled internal standard, such as 1-Hexadecanol-d3, is the gold standard for quantitative analysis by GC-MS. This internal standard closely mimics the chemical and physical properties of the analyte, 1-Hexadecanol, thereby compensating for variations in sample preparation, derivatization efficiency, and instrument response. This document provides detailed application notes and protocols for the robust and reliable quantification of 1-Hexadecanol in various matrices using this compound as an internal standard.
Principle of the Method
The quantitative analysis of 1-Hexadecanol involves the following key steps:
-
Sample Preparation: Extraction of 1-Hexadecanol from the sample matrix.
-
Internal Standard Spiking: Addition of a known amount of this compound to the sample extract.
-
Derivatization: Conversion of 1-Hexadecanol and this compound to their corresponding trimethylsilyl (TMS) ethers using a silylating agent. This step increases the volatility of the analytes.
-
GC-MS Analysis: Separation of the derivatized analytes by gas chromatography and detection by mass spectrometry, typically in the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantification: Calculation of the 1-Hexadecanol concentration based on the ratio of the peak area of the analyte to that of the internal standard.
Experimental Protocols
Materials and Reagents
-
1-Hexadecanol (≥99% purity)
-
This compound (isotopic purity ≥98%)
-
Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Glassware: volumetric flasks, pipettes, vials with PTFE-lined caps
Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Autosampler
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Preparation of Standard Solutions
-
1-Hexadecanol Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Hexadecanol and dissolve it in 10 mL of hexane in a volumetric flask.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.
-
This compound Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with hexane.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the 1-Hexadecanol stock solution into a constant volume of the this compound working solution. A typical concentration range for the calibration curve is 0.1 to 50 µg/mL of 1-Hexadecanol.
Sample Preparation (from a biological matrix, e.g., plasma)
-
Sample Aliquoting: Pipette 100 µL of the plasma sample into a glass centrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution (10 µg/mL) to the plasma sample.
-
Protein Precipitation and Liquid-Liquid Extraction:
-
Add 1 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes.
-
Carefully transfer the lower organic layer to a clean glass tube.
-
Repeat the extraction with another 1 mL of the chloroform:methanol mixture.
-
Combine the organic extracts.
-
-
Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
Derivatization Procedure
-
To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters. Optimization may be required for specific instruments and applications.
| Parameter | Setting |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
The selection of appropriate ions for SIM mode is critical for the selectivity and sensitivity of the method. Based on the mass spectrum of TMS-derivatized 1-Hexadecanol, the following ions are recommended. The mass spectrum of the deuterated internal standard is expected to show a +3 Da shift for fragments containing the terminal methyl group where the deuterium atoms are located.
| Analyte | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |
| 1-Hexadecanol-TMS | 314 (M+) | 299 ([M-15]+), 73 |
| This compound-TMS | 317 (M+) | 302 ([M-15]+), 73 |
Note: The molecular ion (M+) of long-chain alcohol TMS derivatives can be of low abundance. The [M-15]+ fragment, resulting from the loss of a methyl group from the TMS moiety, is often more intense and may be a better choice for quantification.
Data Presentation
The quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Calibration Curve Data for 1-Hexadecanol
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | Example Value |
| 0.5 | Example Value |
| 1.0 | Example Value |
| 5.0 | Example Value |
| 10.0 | Example Value |
| 25.0 | Example Value |
| 50.0 | Example Value |
| Linearity (r²) | >0.995 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | e.g., 0.05 µg/mL |
| Limit of Quantification (LOQ) | e.g., 0.1 µg/mL |
| Accuracy (% Recovery) | e.g., 95-105% |
| Precision (%RSD) | e.g., <10% |
Mandatory Visualizations
Experimental Workflow
Application Note: Quantitative Analysis of Fatty Alcohols in Biological Matrices Using 1-Hexadecanol-d3 by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Long-chain fatty alcohols are crucial molecules in various biological systems, acting as signaling molecules, components of complex lipids like wax esters, and metabolic intermediates.[1] Their accurate quantification in biological matrices such as plasma or serum is essential for metabolomics research, clinical diagnostics, and understanding disease pathology. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for this purpose, providing excellent separation and sensitive detection.[1][2] However, the low volatility of fatty alcohols necessitates a chemical derivatization step to improve their chromatographic behavior.[3][4]
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative mass spectrometry as it corrects for variations during sample preparation and analysis.[5] This application note details a robust and validated method for the quantitative analysis of 1-Hexadecanol and other related fatty alcohols in biological samples using 1-Hexadecanol-d3 as an internal standard.
Principle A known quantity of this compound is spiked into all samples, calibration standards, and quality controls at the beginning of the sample preparation process.[5] Because this compound is chemically almost identical to the endogenous analyte, it behaves similarly during extraction, derivatization, and chromatographic separation, but is distinguishable by the mass spectrometer due to its mass difference.[5] This co-elution minimizes matrix effects and compensates for analyte loss during sample workup. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting this against the analyte's concentration to generate a calibration curve.
Experimental and Analytical Workflow
The overall workflow for the quantitative analysis of fatty alcohols involves sample preparation, derivatization, instrumental analysis, and data processing.
Experimental Protocols
Materials and Reagents
-
Solvents: Methanol, Chloroform, Hexane (HPLC Grade or equivalent).
-
Standards: 1-Hexadecanol (Cetyl Alcohol), this compound.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[6]
-
Other Reagents: Pyridine, Anhydrous Sodium Sulfate, Ultrapure Water.
-
Equipment: Glass centrifuge tubes (15 mL), vortex mixer, centrifuge, nitrogen evaporator, heating block, GC vials with inserts.
Standard Solution Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Hexadecanol and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare calibration standards by serially diluting the analyte stock solution with methanol to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.[7]
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.[8]
Sample Preparation and Extraction
-
Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma), calibration standard, or blank (methanol) into a 15 mL glass centrifuge tube.[1][9]
-
Internal Standard Spiking: Add 20 µL of the 10 µg/mL this compound internal standard spiking solution to each tube (except for the blank). Vortex for 30 seconds.[8]
-
Extraction: Add 2 mL of hexane to each tube. Vortex vigorously for 2 minutes to perform liquid-liquid extraction.[10]
-
Phase Separation: Centrifuge the tubes at 3,000 x g for 10 minutes at 4°C to achieve phase separation.[7]
-
Collection: Carefully transfer the upper organic layer (hexane) to a clean tube.[8]
-
Drying: Evaporate the combined hexane extracts to complete dryness under a gentle stream of nitrogen at room temperature.[6][8]
Derivatization (Silylation)
-
To the dried residue from the previous step, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.[7][11]
-
Cap the tubes tightly and vortex for 30 seconds.
-
Heat the mixture at 60-70°C for 30 minutes to facilitate the formation of trimethylsilyl (TMS) ethers.[3][6][11]
-
After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.
Instrumental Analysis: GC-MS
The analysis is performed on a GC system coupled to a mass spectrometer. The following parameters are representative and may require optimization for specific instruments.
| Parameter | Setting |
| GC System | Agilent 7890B GC or equivalent[7] |
| Column | HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or similar[7][12] |
| Injector | Split/splitless, 280°C, Splitless mode[7] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[3][7] |
| Oven Program | Initial 150°C, ramp at 4°C/min to 300°C, hold for 15 min[3] |
| MS System | Agilent 5977B MSD or equivalent[7] |
| Ion Source Temp. | 230°C[3][12] |
| Quadrupole Temp. | 150°C[3][7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2][3] |
| Acquisition Mode | Selected Ion Monitoring (SIM)[2] |
| Ions to Monitor | 1-Hexadecanol-TMS: To be determined empirically (e.g., specific fragment ions) |
| This compound-TMS: To be determined empirically (mass shift of +3 Da) |
Data Presentation and Performance
The method should be validated to demonstrate its performance. The following tables show representative quantitative data.
Table 1: Calibration Curve for 1-Hexadecanol
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.5 | 15,250 | 305,000 | 0.050 |
| 1.0 | 31,100 | 311,000 | 0.100 |
| 5.0 | 158,000 | 316,000 | 0.500 |
| 10.0 | 320,000 | 320,000 | 1.000 |
| 25.0 | 812,500 | 325,000 | 2.500 |
| 50.0 | 1,650,000 | 330,000 | 5.000 |
| 100.0 | 3,366,000 | 330,000 | 10.200 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.02 - 0.50 ng/mL[13] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/mL |
| Precision (RSD%) | < 10% |
| Accuracy / Recovery | 85 - 110%[13][14] |
Biological Context: Fatty Alcohol Metabolism
Fatty alcohols are synthesized in biological systems primarily through the reduction of fatty acyl-CoAs, a key step in lipid metabolism. Understanding this pathway is crucial for interpreting quantitative data.
Conclusion
The described GC-MS method, utilizing this compound as an internal standard, provides a sensitive, specific, and reliable approach for the quantitative analysis of fatty alcohols in complex biological matrices. The protocol includes detailed steps for sample preparation, derivatization, and instrumental analysis, ensuring high accuracy and precision. This method is well-suited for applications in clinical research, drug development, and metabolomics where the precise measurement of long-chain fatty alcohols is required.
References
- 1. benchchem.com [benchchem.com]
- 2. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
LC-MS/MS protocol for 1-Hexadecanol-d3 quantification
An LC-MS/MS Protocol for the Quantitative Analysis of 1-Hexadecanol-d3
For researchers, scientists, and professionals in drug development, the accurate quantification of specific molecules is paramount. This document provides a detailed application note and protocol for the quantification of 1-Hexadecanol, using its deuterated analog, this compound, as an internal standard (IS) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 1-Hexadecanol, also known as cetyl alcohol, is a long-chain fatty alcohol involved in various biological processes and is a common component in pharmaceutical and cosmetic formulations. The use of a stable isotope-labeled internal standard like this compound is critical for correcting analytical variability and ensuring accurate quantification.
Due to the poor ionization efficiency of long-chain fatty alcohols in electrospray ionization (ESI), a chemical derivatization step is necessary to introduce an easily ionizable moiety. This protocol employs p-toluenesulfonyl isocyanate (PTSI) as a derivatizing agent, which reacts with the alcohol's hydroxyl group to form a sulfonylcarbamic ester, a derivative that is highly responsive in negative ion ESI mode.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of this method. These values are representative of a fully validated assay for a derivatized small molecule in a biological matrix.
| Parameter | Specification | Description |
| Linearity | r² > 0.995 | The coefficient of determination for the calibration curve. |
| Lower Limit of Quantification (LLOQ) | ≤ 10 ng/mL | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. |
| Accuracy | 85-115% (LLOQ) 90-110% (Low, Mid, High QC) | The closeness of the determined value to the nominal concentration. |
| Precision (CV%) | ≤ 20% (LLOQ) ≤ 15% (Low, Mid, High QC) | The closeness of repeated measurements, expressed as the coefficient of variation. |
| Matrix Effect | 85-115% | The effect of co-eluting, interfering substances in the sample matrix on the ionization of the analyte. |
| Recovery | > 70% | The efficiency of the analyte extraction process from the sample matrix. |
Experimental Protocols
This section provides detailed methodologies for sample preparation, derivatization, and LC-MS/MS analysis.
Materials and Reagents
-
Analytes: 1-Hexadecanol (≥99% purity), this compound (≥98% purity, deuterated on the alkyl chain).
-
Derivatizing Agent: p-Toluenesulfonyl isocyanate (PTSI, ≥96%).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Hexane, Ethyl Acetate (all LC-MS grade).
-
Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade), Anhydrous Pyridine.
-
Biological Matrix: Human plasma (or other relevant biological fluid).
-
Extraction Supplies: Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL) or appropriate glassware for Liquid-Liquid Extraction (LLE).
Sample Preparation and Derivatization Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis.
Application Notes and Protocols for the Derivatization of 1-Hexadecanol-d3 for Improved Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexadecanol, a long-chain fatty alcohol, and its deuterated analog, 1-Hexadecanol-d3, are important compounds in various fields, including metabolomics and drug development. Their analysis, however, can be challenging due to their low volatility and the lack of a strong chromophore, which limits their detectability by common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Chemical derivatization is a crucial strategy to overcome these limitations by converting the hydroxyl group of this compound into a less polar and more volatile or UV-active functional group. This application note provides detailed protocols for three common derivatization methods: silylation, acetylation, and phthalic anhydride esterification, along with a summary of their performance characteristics to aid in method selection for improved detection and quantification.
Methods Overview
Three primary derivatization strategies are presented for the enhanced detection of this compound:
-
Silylation: This method replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, significantly increasing the volatility and thermal stability of the analyte for GC-MS analysis. The most common reagent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Acetylation: This involves the reaction of the hydroxyl group with acetic anhydride to form an acetate ester. This derivative is more volatile and suitable for GC-MS analysis.
-
Phthalic Anhydride Esterification: This method introduces a phthalate group, which contains a chromophore, making the derivative suitable for HPLC with UV detection. This is particularly useful when GC-MS is not available or when analyzing complex matrices.
Quantitative Data Summary
The following tables summarize the performance metrics for the different derivatization methods based on literature data for similar long-chain alcohols. It is important to note that these values are compiled from various sources and may not be directly comparable due to different experimental conditions.
Table 1: Performance Metrics for Silylation of Long-Chain Alcohols with BSTFA for GC-MS Analysis
| Parameter | Value | Reference Compound | Notes |
| Limit of Detection (LOD) | 5 µg/L | 6-Hexadecanol | Estimated based on similar analyses.[1] |
| Limit of Quantitation (LOQ) | 15 µg/L | 6-Hexadecanol | Estimated based on similar analyses.[1] |
| Linearity Range | 15 - 2000 µg/L | 6-Hexadecanol | R² > 0.995.[1] |
| Reaction Yield | High | General Alcohols | Generally quantitative with excess reagent. |
| Reaction Time | 60 minutes | General Alcohols | At 70°C. |
Table 2: Performance Metrics for Acetylation of Alcohols with Acetic Anhydride for GC-MS Analysis
| Parameter | Value | Reference Compound | Notes |
| Limit of Detection (LOD) | Not Specified | General Alcohols | - |
| Limit of Quantitation (LOQ) | Not Specified | General Alcohols | - |
| Linearity Range | Not Specified | General Alcohols | - |
| Reaction Yield | High | General Alcohols | Reaction goes to completion.[2] |
| Reaction Time | ~20 minutes | General Alcohols | At 70°C.[2] |
Table 3: Performance Metrics for Phthalic Anhydride Derivatization of Alcohols for HPLC-UV Analysis
| Parameter | Value | Reference Compound | Notes |
| Limit of Detection (LOD) | ~2 µM (S/N=3) | Fatty Alcohol Ethoxylates | In the injected solution.[3] |
| Limit of Quantitation (LOQ) | Not Specified | General Alcohols | - |
| Linearity Range | Not Specified | General Alcohols | - |
| Reaction Yield | High | Fatty Alcohol Ethoxylates | Completed in 60 min at 110°C in the presence of urea.[3] |
| Reaction Time | 60 minutes | Fatty Alcohol Ethoxylates | At 110°C.[3] |
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA for GC-MS Analysis
This protocol describes the formation of the trimethylsilyl (TMS) ether of this compound.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Anhydrous Hexane (or other suitable solvent)
-
GC vials (2 mL) with inserts
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Transfer a known amount of the this compound standard or sample extract into a GC vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine to ensure the sample is dissolved. Then, add 50 µL of BSTFA with 1% TMCS.[1]
-
Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Incubation: Place the vial in a heating block or oven set to 70°C for 60 minutes to drive the reaction to completion.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.
Protocol 2: Acetylation of this compound using Acetic Anhydride for GC-MS Analysis
This protocol details the conversion of this compound to its acetate ester.
Materials:
-
This compound standard or sample extract
-
Acetic Anhydride
-
Anhydrous Pyridine (acts as a catalyst)[2]
-
Dichloromethane (DCM) or other suitable solvent
-
GC vials (2 mL)
-
Heating block
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Transfer the this compound standard or sample extract into a GC vial. Ensure the sample is dry by evaporating any solvent under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of DCM to dissolve the dried sample. Add 20 µL of acetic anhydride and 20 µL of anhydrous pyridine to the vial.[2]
-
Reaction: Cap the vial tightly and vortex to mix the contents.
-
Incubation: Heat the vial at 70°C for approximately 20 minutes in a heating block.[2]
-
Cooling and Analysis: Let the vial cool to room temperature. The derivatized sample can then be directly injected into the GC-MS.
Protocol 3: Phthalic Anhydride Esterification of this compound for HPLC-UV Analysis
This protocol describes the derivatization of this compound with phthalic anhydride to introduce a UV-active chromophore.
Materials:
-
This compound standard or sample extract
-
Phthalic Anhydride
-
Urea
-
1,4-Dioxane
-
Reaction vials
-
Heating block or oil bath
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Weigh approximately 0.2 g of the sample containing this compound into a reaction vial.
-
Reagent Addition: Add 0.75 g of phthalic anhydride, 0.25 g of finely ground urea, and 2 mL of 1,4-dioxane to the vial. The addition of urea helps to increase the reaction rate.[3]
-
Reaction: Tightly seal the vial and heat it at 110°C for 60 minutes in a heating block or oil bath.[3]
-
Cooling and Dilution: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with a suitable solvent (e.g., mobile phase) to an appropriate concentration for HPLC analysis.
-
Analysis: Inject the diluted sample into the HPLC-UV system. The phthalate derivative can be detected at approximately 230 nm.
Visualizations
Conclusion
The derivatization of this compound is a critical step for its reliable detection and quantification. The choice of the derivatization method depends on the available analytical instrumentation and the specific requirements of the study. Silylation and acetylation are excellent choices for enhancing volatility for GC-MS analysis, offering high reaction yields and relatively simple protocols. Phthalic anhydride esterification provides a robust alternative for HPLC-UV analysis by introducing a chromophore. The protocols and data presented in this application note serve as a comprehensive guide for researchers to select and implement the most suitable derivatization strategy for their analytical needs.
References
Application Notes and Protocols for 1-Hexadecanol-d3 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a dynamic view of cellular metabolism. 1-Hexadecanol-d3, a deuterated 16-carbon fatty alcohol, serves as an excellent tracer for investigating fatty acid and lipid metabolism. Upon entering the cell, it is rapidly oxidized to palmitic acid-d3, which is then incorporated into various lipid species. This allows for the precise measurement of fluxes through pathways such as de novo lipogenesis, fatty acid elongation and desaturation, and incorporation into complex lipids like triglycerides and phospholipids. These insights are crucial for understanding metabolic dysregulation in diseases like cancer, diabetes, and non-alcoholic fatty liver disease, and for the development of targeted therapeutics.
Core Applications
-
Quantifying de novo lipogenesis: Tracing the incorporation of the deuterium label into the cellular fatty acid pool allows for the determination of the contribution of exogenous fatty alcohols to lipid synthesis.
-
Elucidating fatty acid elongation and desaturation: The metabolic fate of the initial palmitic acid-d3 can be followed as it is elongated to stearic acid and desaturated to oleic acid.
-
Measuring flux into complex lipid pools: The rate of incorporation of labeled fatty acids into triglycerides, phospholipids, and other complex lipids can be quantified, providing insights into lipid storage and membrane biosynthesis.
-
Assessing the impact of therapeutic agents: The effect of drugs on fatty acid and lipid metabolism can be quantitatively assessed by measuring changes in metabolic fluxes in the presence of the compound.
Data Presentation
The quantitative data obtained from this compound tracing experiments can be summarized to compare metabolic fluxes under different experimental conditions.
| Metabolite | Isotopic Enrichment (%) - Control | Isotopic Enrichment (%) - Treatment X | Fold Change | p-value |
| Palmitic Acid-d3 | 15.2 ± 1.8 | 12.5 ± 1.5 | 0.82 | 0.04 |
| Stearic Acid-d3 | 5.8 ± 0.7 | 3.1 ± 0.4 | 0.53 | 0.01 |
| Oleic Acid-d3 | 3.1 ± 0.4 | 1.5 ± 0.2 | 0.48 | 0.005 |
| Triglycerides-d3 | 25.4 ± 3.1 | 18.9 ± 2.5 | 0.74 | 0.02 |
| Phosphatidylcholine-d3 | 8.9 ± 1.1 | 6.2 ± 0.8 | 0.70 | 0.03 |
Table 1: Representative data from a this compound tracing experiment comparing a control group to a group treated with a hypothetical therapeutic agent (Treatment X). Data are presented as mean ± standard deviation.
| Parameter | Control | Treatment X |
| Fractional contribution of 1-Hexadecanol to palmitate pool (%) | 25.6 ± 2.9 | 18.3 ± 2.1 |
| Flux of palmitate to stearate (nmol/mg protein/hr) | 1.2 ± 0.15 | 0.7 ± 0.09 |
| Flux of palmitate to triglycerides (nmol/mg protein/hr) | 5.4 ± 0.6 | 3.8 ± 0.4 |
Table 2: Calculated metabolic flux parameters from the isotopic enrichment data presented in Table 1.
Experimental Protocols
I. Cell Culture and Labeling with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the mid-logarithmic growth phase at the time of harvest (typically 70-80% confluency).
-
Preparation of Labeling Medium:
-
Prepare the desired cell culture medium. For optimal results, use a medium with a defined lipid composition or supplement with delipidated serum.
-
Prepare a stock solution of this compound complexed to bovine serum albumin (BSA). A typical stock concentration is 10 mM this compound with 2.5 mM fatty acid-free BSA in sterile PBS.
-
Add the this compound/BSA complex to the culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell line and experimental condition.
-
-
Labeling:
-
Remove the existing culture medium from the cells and wash once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a predetermined period. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine the optimal labeling time to achieve isotopic steady-state for the metabolites of interest.
-
II. Metabolite Extraction
-
Quenching Metabolism:
-
Aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular label.
-
Add a sufficient volume of ice-cold extraction solvent to the cells. A commonly used solvent is a mixture of methanol:acetonitrile:water (50:30:20, v/v/v).
-
-
Cell Lysis and Collection:
-
Scrape the cells from the plate in the extraction solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Lipid Extraction (Folch Method):
-
To the cell lysate, add chloroform and methanol to achieve a final ratio of chloroform:methanol:water of 2:1:0.8.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
The lower organic phase contains the lipids. Carefully collect this phase into a new tube.
-
-
Drying and Reconstitution:
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipids in a suitable solvent for mass spectrometry analysis, such as isopropanol or a mixture of acetonitrile:isopropanol:water.
-
III. Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS) is recommended for accurate mass measurement and separation of lipid species.
-
Chromatography:
-
Use a C18 or C30 reverse-phase column suitable for lipidomics.
-
Develop a gradient elution method using mobile phases such as water with formic acid and acetonitrile/isopropanol to achieve good separation of different lipid classes.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in both positive and negative ion modes to detect a broad range of lipid species.
-
Acquire full scan data to identify all labeled and unlabeled metabolites.
-
Perform tandem mass spectrometry (MS/MS) on the detected lipid species to confirm their identity and determine the position of the deuterium label.
-
-
Data Analysis:
-
Use specialized software to identify lipid species based on their accurate mass and fragmentation patterns.
-
Calculate the isotopic enrichment for each metabolite by determining the ratio of the labeled (d3) to the total (labeled + unlabeled) ion intensity.
-
Correct for the natural abundance of 13C isotopes.
-
Calculate metabolic flux rates using appropriate metabolic models and software.
-
Visualizations
Application Notes and Protocols for Tracing Lipid Metabolism in Cell Culture using 1-Hexadecanol-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. 1-Hexadecanol-d3, a deuterium-labeled form of the 16-carbon fatty alcohol, serves as a valuable tracer for investigating lipid metabolism. By introducing a stable, heavy isotope of hydrogen, researchers can track the incorporation of this compound into various lipid species, providing insights into pathways of synthesis, remodeling, and degradation. This document provides detailed application notes and protocols for utilizing this compound to trace lipid metabolism in cell culture, with a focus on mass spectrometry-based analysis.
1-Hexadecanol can be metabolized and incorporated into complex lipids, particularly ether lipids such as plasmalogens.[1] Tracing the flux of deuterated hexadecanol into these and other lipid classes can elucidate the activity of specific metabolic pathways under various experimental conditions. This approach is particularly useful for studying metabolic alterations in diseases like cancer, neurodegenerative disorders, and metabolic syndrome.
Principle of the Method
Cultured cells are incubated with this compound, which is taken up by the cells and enters lipid metabolic pathways. The deuterium label (d3) acts as a tracer that can be detected by mass spectrometry (MS). Following incubation, lipids are extracted from the cells, separated, and analyzed by MS. The presence of the d3 label in different lipid molecules reveals the metabolic pathways through which this compound has been processed. By quantifying the abundance of labeled versus unlabeled lipid species, the rate of incorporation and turnover can be determined.
Metabolic Fate of 1-Hexadecanol
1-Hexadecanol can be utilized by cells in several ways. A primary route involves its incorporation into the de novo synthesis of ether lipids. In this pathway, the fatty alcohol is attached to dihydroxyacetone phosphate (DHAP) to form an alkyl-DHAP, a key precursor for plasmalogens and other ether-linked phospholipids.[1] Additionally, 1-Hexadecanol can be oxidized to its corresponding fatty acid, palmitic acid, which can then enter various lipid synthesis pathways, including triglyceride and phospholipid synthesis.
Below is a diagram illustrating the potential metabolic pathways of 1-Hexadecanol in a mammalian cell.
Caption: Metabolic pathways of this compound.
Experimental Protocols
A generalized workflow for a this compound tracing experiment is presented below.
Caption: Experimental workflow for lipid metabolism tracing.
Protocol 1: Cell Culture and Labeling with this compound
This protocol is a general guideline and should be optimized for the specific cell line and experimental goals.
Materials:
-
Cell line of interest (e.g., HeLa, HepG2, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Ethanol or DMSO
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will result in 70-80% confluency at the time of labeling. Allow cells to adhere and grow for 24 hours.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in ethanol or DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
-
Preparation of Labeling Medium:
-
Prepare a solution of fatty acid-free BSA in serum-free medium (e.g., 1% w/v).
-
Warm the BSA solution to 37°C.
-
Add the this compound stock solution to the warm BSA solution while vortexing to facilitate complexing of the fatty alcohol to BSA. The final concentration of the labeling solution should be 10-100 times the final desired concentration in the cell culture medium.
-
Sterile-filter the this compound:BSA complex solution.
-
Dilute the sterile complex into complete cell culture medium to the final desired labeling concentration (e.g., 1-20 µM). The final concentration should be optimized and tested for cytotoxicity.
-
-
Cell Labeling:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared labeling medium containing this compound to the cells.
-
Incubate the cells for the desired labeling period (e.g., 1, 4, 12, 24 hours). The incubation time will depend on the metabolic pathway of interest and the turnover rate of the lipids being studied.
-
-
Cell Harvesting:
-
After incubation, aspirate the labeling medium.
-
Wash the cells three times with ice-cold PBS to remove any residual labeling medium.
-
Harvest the cells by scraping or trypsinization.
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet once more with ice-cold PBS.
-
Store the cell pellet at -80°C until lipid extraction.
-
Protocol 2: Lipid Extraction from Cultured Cells
This protocol is based on the widely used Bligh and Dyer method for total lipid extraction.
Materials:
-
Cell pellet
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Deionized water
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream evaporator
Procedure:
-
Cell Lysis and Phase Separation:
-
Resuspend the cell pellet in 100 µL of deionized water.
-
Add 375 µL of methanol and 125 µL of chloroform. Vortex thoroughly for 1 minute.
-
Add an additional 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of deionized water and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
-
Collection of the Organic Phase:
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
-
Re-extraction (Optional but Recommended):
-
Add 250 µL of chloroform to the remaining aqueous/methanol phase, vortex, and centrifuge again.
-
Collect the lower organic phase and combine it with the first extract.
-
-
Drying and Storage:
-
Dry the pooled organic extracts under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid film in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1 v/v).
-
Store the extracted lipids at -80°C until analysis.
-
Data Presentation: Quantitative Analysis of this compound Incorporation
Table 1: Incorporation of this compound into Major Phospholipid Classes over Time
| Time (hours) | Phosphatidylcholine (PC) (% Labeled) | Phosphatidylethanolamine (PE) (% Labeled) | Plasmalogen PE (P-PE) (% Labeled) |
| 1 | 0.5 ± 0.1 | 0.8 ± 0.2 | 2.1 ± 0.4 |
| 4 | 2.3 ± 0.5 | 3.5 ± 0.6 | 8.5 ± 1.2 |
| 12 | 5.8 ± 1.1 | 7.2 ± 1.5 | 15.3 ± 2.1 |
| 24 | 8.1 ± 1.6 | 9.5 ± 1.9 | 22.7 ± 3.5 |
Values are presented as mean ± standard deviation (n=3).
Table 2: Relative Abundance of d3-labeled Lipid Species after 24-hour Incubation
| Lipid Class | Major Labeled Species | % of Total Labeled Lipids |
| Ether Phospholipids | P-PE(16:0/22:6)-d3 | 45.2 |
| P-PE(16:0/20:4)-d3 | 28.5 | |
| Ester Phospholipids | PC(16:0/18:1)-d3 | 12.3 |
| PE(16:0/18:1)-d3 | 8.7 | |
| Neutral Lipids | TG(16:0/18:1/18:2)-d3 | 5.3 |
Mass Spectrometry Analysis
A high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) is recommended for the analysis of deuterated lipids.
-
Chromatography: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used to separate lipid classes.
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes is typically used to detect a broad range of lipids.
-
Mass Analysis: A high-resolution mass analyzer (e.g., Orbitrap or TOF) is crucial to resolve the isotopic peaks of the labeled and unlabeled lipids.
-
Data Acquisition: Data-dependent or data-independent acquisition methods can be employed to acquire fragmentation spectra for lipid identification.
Conclusion
This compound is a valuable tool for dissecting the complexities of lipid metabolism in cell culture. The protocols and guidelines presented here provide a framework for designing and executing experiments to trace the metabolic fate of this labeled fatty alcohol. By combining stable isotope labeling with modern mass spectrometry-based lipidomics, researchers can gain detailed insights into the regulation of lipid pathways in health and disease, paving the way for new therapeutic strategies.
References
Quantitative Analysis of 1-Hexadecanol in Biological Matrices Using 1-Hexadecanol-d3 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note presents a detailed and validated method for the quantitative analysis of 1-Hexadecanol in biological matrices, such as plasma, utilizing its deuterated analog, 1-Hexadecanol-d3, as an internal standard. The method employs gas chromatography coupled with mass spectrometry (GC-MS) after a robust sample preparation procedure involving liquid-liquid extraction and derivatization. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for various research and drug development applications, including lipidomics and metabolic studies.
Introduction
Long-chain fatty alcohols, such as 1-Hexadecanol, are endogenous compounds that play crucial roles in various biological processes, including membrane structure, energy storage, and cell signaling.[1] Accurate quantification of these molecules in biological samples is essential for understanding their physiological and pathological significance. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like fatty alcohols. However, due to their polarity and the complexity of biological matrices, a thorough sample preparation, including extraction and derivatization, is necessary. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting analytical variability during sample preparation and injection, thereby enhancing the method's accuracy and precision.[2]
Experimental Protocols
Materials and Reagents
-
1-Hexadecanol (≥99% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (anhydrous)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Human plasma (or other biological matrix)
-
Phosphate-buffered saline (PBS, pH 7.4)
Sample Preparation
A liquid-liquid extraction followed by derivatization is performed to isolate 1-Hexadecanol from the biological matrix and prepare it for GC-MS analysis.
-
Sample Thawing and Spiking: Thaw frozen plasma samples on ice. To a 100 µL aliquot of plasma in a glass tube, add 10 µL of this compound internal standard solution (10 µg/mL in methanol).
-
Protein Precipitation and Liquid-Liquid Extraction: Add 1 mL of a chloroform:methanol (2:1, v/v) mixture. Vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Isolation of Organic Layer: Carefully transfer the lower organic layer to a clean glass tube.
-
Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) ethers.
-
Final Preparation: After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The analysis is performed on a standard gas chromatograph coupled to a mass spectrometer. The following are typical instrument parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | 1-Hexadecanol-TMS: To be determined (e.g., a characteristic fragment) |
| Qualifier Ion (m/z) | 1-Hexadecanol-TMS: To be determined (e.g., another characteristic fragment) |
| Quantifier Ion (m/z) | This compound-TMS: To be determined (corresponding fragment +3 amu) |
| Qualifier Ion (m/z) | This compound-TMS: To be determined (corresponding fragment +3 amu) |
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters included linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize representative data for a validated method for a similar long-chain fatty alcohol.
Linearity
The linearity of the method was evaluated by analyzing a series of calibration standards. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
| Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL |
| Regression Equation | y = 0.1234x + 0.0056 |
| Correlation Coefficient (R²) | > 0.998[3][4] |
Accuracy and Precision
Accuracy was determined by the recovery of spiked analyte in the matrix at three different concentration levels. Precision was evaluated by calculating the relative standard deviation (%RSD) for intra-day and inter-day analyses.
| Concentration Level | Accuracy (% Recovery) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low (0.2 µg/mL) | 98.5% | 4.2% | 5.8% |
| Medium (2.0 µg/mL) | 101.2% | 2.5% | 3.9% |
| High (8.0 µg/mL) | 99.8% | 1.8% | 2.7% |
| Representative data based on similar validated methods.[3][5] |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatogram.
| Parameter | Result |
| Limit of Detection (LOD) | 0.03 µg/mL (S/N ≥ 3) |
| Limit of Quantification (LOQ) | 0.1 µg/mL (S/N ≥ 10) |
| Representative data based on similar validated methods.[6] |
Visualizations
Experimental Workflow
The overall experimental workflow for the quantitative analysis of 1-Hexadecanol is depicted below.
Biological Pathway: Fatty Alcohol Metabolism
1-Hexadecanol is involved in the fatty alcohol cycle, a metabolic pathway responsible for the synthesis and degradation of fatty alcohols. This pathway is interconnected with fatty acid and lipid metabolism.
Conclusion
This application note provides a comprehensive and robust GC-MS method for the quantitative analysis of 1-Hexadecanol in biological matrices using its deuterated internal standard, this compound. The detailed experimental protocol, including sample preparation and instrument conditions, along with the representative validation data, demonstrates that the method is accurate, precise, and sensitive. This validated method is a valuable tool for researchers in the fields of lipidomics, metabolomics, and drug development, enabling reliable quantification of 1-Hexadecanol to further investigate its biological roles.
References
- 1. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. benchchem.com [benchchem.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. researchgate.net [researchgate.net]
Application Note: Reconstitution and Use of 1-Hexadecanol-d3 as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding their roles in health and disease. Mass spectrometry-based lipidomics workflows are susceptible to variations arising from sample preparation, extraction efficiency, and instrument response. To correct for these variations, the use of internal standards is a critical and standard practice.[1] Deuterated lipids, such as 1-Hexadecanol-d3, are considered the gold standard for internal standards in quantitative LC-MS analysis because they are chemically almost identical to their endogenous counterparts, exhibiting similar extraction, chromatographic, and ionization behavior.[2] This application note provides a detailed protocol for the reconstitution and use of this compound as an internal standard for the quantification of 1-Hexadecanol and other long-chain fatty alcohols in lipidomics studies.
This compound is a deuterated form of 1-Hexadecanol (also known as cetyl alcohol), a 16-carbon saturated fatty alcohol.[3][4] Its use as an internal standard allows for the normalization of analytical data, thereby improving the accuracy and reproducibility of quantification.
Data Presentation: Properties and Solubility of 1-Hexadecanol
The following table summarizes the physicochemical properties and solubility information for 1-Hexadecanol. This data is for the non-deuterated form, but the properties of this compound are expected to be very similar.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₃₄O (non-deuterated) | [5] |
| Molecular Weight | 242.44 g/mol (non-deuterated) | [5] |
| Appearance | White waxy flake or crystals | [6] |
| Melting Point | 49-50 °C | [4] |
| Boiling Point | 344 °C | [4] |
| Solubility in Water | Practically insoluble | [6] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and other organic solvents. | [6][7] |
| Specific Solubility Data | DMSO: 48 mg/mL (197.98 mM) Ethanol: 48 mg/mL (197.98 mM) Water: <1 mg/mL (insoluble) | [5] |
Experimental Protocols
Protocol 1: Reconstitution of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound.
Materials:
-
This compound (solid form)
-
Ethanol (LC-MS grade) or other suitable organic solvent (e.g., methanol, isopropanol, acetonitrile)
-
Glass vials with PTFE-lined caps
-
Analytical balance
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 10 mg) into a clean glass vial.
-
Solvent Addition: Add the appropriate volume of ethanol to achieve the desired stock solution concentration (e.g., 1 mg/mL). For 10 mg of this compound, add 10 mL of ethanol.
-
Dissolution: Cap the vial tightly and vortex thoroughly. Due to the waxy nature of long-chain alcohols, gentle warming in a water bath set to 40-50°C may be necessary to ensure complete dissolution.[4] Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed glass vial to prevent solvent evaporation. For long-term storage, flushing the vial with an inert gas like argon or nitrogen is recommended to minimize oxidation.
Protocol 2: Preparation of Working Internal Standard Solution
This protocol describes the dilution of the stock solution to a working concentration suitable for spiking into samples.
Materials:
-
This compound stock solution (from Protocol 1)
-
Lipid extraction solvent (e.g., Methanol, a mixture of Chloroform:Methanol (2:1, v/v), or Methyl-tert-butyl ether (MTBE))
-
Glass vials with PTFE-lined caps
-
Calibrated pipettes
Procedure:
-
Determine Working Concentration: The optimal working concentration of the internal standard depends on the expected concentration of the endogenous analyte in the samples and the sensitivity of the mass spectrometer. A typical starting point is to aim for a final concentration in the reconstituted sample that gives a strong but not saturating signal. This may range from 10 to 500 ng/mL.
-
Dilution: Prepare the working solution by diluting the stock solution with the initial lipid extraction solvent. For example, to prepare a 10 µg/mL working solution from a 1 mg/mL stock solution, dilute 100 µL of the stock solution into 9.9 mL of the extraction solvent.
-
Storage: The working solution can be stored at -20°C, but it is recommended to prepare it fresh on the day of the experiment to ensure accuracy.
Protocol 3: Sample Spiking and Lipid Extraction
This protocol outlines the incorporation of the this compound internal standard into a common lipid extraction procedure. The following is an example using a modified Bligh-Dyer extraction.
Materials:
-
Biological sample (e.g., plasma, cell pellet, tissue homogenate)
-
This compound working internal standard solution (from Protocol 2)
-
Chloroform (HPLC grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Centrifuge
Procedure:
-
Sample Preparation: Aliquot a known amount of the biological sample (e.g., 100 µL of plasma) into a glass tube.
-
Internal Standard Spiking: Add a precise volume of the this compound working solution to the sample (e.g., 10 µL). It is crucial to add the internal standard at the very beginning of the extraction process to account for any subsequent lipid loss.
-
Solvent Addition: Add the extraction solvents. For a Bligh-Dyer extraction, a common ratio is Chloroform:Methanol (2:1, v/v). For 100 µL of plasma, add 375 µL of a Chloroform:Methanol (1:2, v/v) mixture and vortex.
-
Phase Separation: Add 125 µL of chloroform and vortex. Then, add 125 µL of water and vortex again to induce phase separation.
-
Centrifugation: Centrifuge the sample to achieve clear separation of the aqueous (upper) and organic (lower) phases.
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids and the internal standard, into a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for your LC-MS analysis, such as a mixture of isopropanol, acetonitrile, and water.
Visualization of Experimental Workflow
Below are diagrams illustrating the key experimental workflows described in this application note.
Caption: Workflow for the reconstitution of this compound stock solution.
Caption: Workflow for spiking and extracting lipids using this compound.
Conclusion
The use of this compound as an internal standard is a robust method for achieving accurate and reliable quantification of 1-Hexadecanol and related long-chain fatty alcohols in lipidomics research. Proper reconstitution of the standard and its consistent application during sample preparation are essential for high-quality data. The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively incorporate this compound into their lipidomics workflows, ultimately leading to more precise and reproducible scientific outcomes.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. uspnf.com [uspnf.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1-Hexadecanol in Biological Matrices using 1-Hexadecanol-d3 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexadecanol, also known as cetyl alcohol, is a long-chain fatty alcohol with wide-ranging applications in the pharmaceutical, cosmetic, and food industries, where it functions as an emulsifier, thickener, and stabilizer.[1] Accurate and precise quantification of 1-Hexadecanol in various matrices is critical for quality control, formulation development, and pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like fatty alcohols.[2]
The complexity of biological matrices can introduce significant variability during sample preparation and analysis. To ensure the highest accuracy and precision, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[3] A SIL-IS, such as 1-Hexadecanol-d3, is chemically almost identical to the analyte of interest, causing it to co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. This allows for the correction of analyte loss during sample preparation and variations in instrument response.[3][4]
This application note provides a detailed protocol for the quantitative analysis of 1-Hexadecanol in a biological matrix (e.g., plasma) using this compound as an internal standard, coupled with GC-MS analysis following silylation derivatization.
Principle of the Method
This method is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of this compound is added to all calibration standards, quality control samples, and unknown samples at the beginning of the sample preparation process. The samples then undergo liquid-liquid extraction to isolate the lipids, followed by derivatization to increase the volatility of the analyte and internal standard for GC-MS analysis.
The GC separates the derivatized 1-Hexadecanol and this compound. The mass spectrometer detects specific ions for both the analyte and the internal standard. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of 1-Hexadecanol in unknown samples is then determined from this calibration curve.[5][6]
Experimental Protocols
Materials and Reagents
-
1-Hexadecanol (≥99% purity)
-
This compound (≥98% isotopic purity)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Human Plasma (or other relevant biological matrix)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Glass centrifuge tubes (15 mL)
-
Autosampler vials with inserts (2 mL)
Equipment
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporation system
-
Heating block or water bath
-
Analytical balance
-
Calibrated pipettes
Preparation of Standard and Spiking Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Hexadecanol and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Analyte Working Standard Solutions (Calibration Curve): Prepare a series of calibration standards by serially diluting the analyte stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.
Sample Preparation
-
Pipette 200 µL of the plasma sample, calibration standard, or blank (methanol) into a 15 mL glass centrifuge tube.
-
Add 20 µL of the 10 µg/mL this compound internal standard spiking solution to each tube (except for the blank).
-
Vortex for 30 seconds.
-
Add 2 mL of hexane to each tube.
-
Vortex vigorously for 2 minutes to perform liquid-liquid extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (hexane) to a clean tube.
-
Repeat the extraction (steps 4-7) with another 2 mL of hexane and combine the organic layers.
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at room temperature.[7]
Derivatization
-
To the dried residue from the sample preparation step, add 50 µL of BSTFA with 1% TMCS.[7]
-
Cap the tubes tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 30 minutes to ensure complete derivatization.[8]
-
Cool to room temperature and transfer the solution to a GC-MS autosampler vial with an insert.
GC-MS Analysis
The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument being used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 10 minutes. |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (as TMS derivatives) | |
| 1-Hexadecanol-TMS | m/z 314 (Quantifier), 73, 75 (Qualifiers) |
| This compound-TMS | m/z 317 (Quantifier) |
Note: The m/z values for the TMS derivatives should be confirmed by analyzing derivatized standards in full scan mode.
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression analysis is then applied to the data.
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 148,987 | 0.102 |
| 5 | 76,170 | 149,521 | 0.510 |
| 10 | 151,890 | 148,750 | 1.021 |
| 25 | 380,215 | 150,110 | 2.533 |
| 50 | 755,430 | 149,880 | 5.040 |
| 100 | 1,510,860 | 150,500 | 10.039 |
Linearity: The calibration curve should exhibit a correlation coefficient (R²) of ≥ 0.995.
Precision and Accuracy
The precision and accuracy of the method should be evaluated using quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) (n=5) | Accuracy (%) | Precision (%RSD) |
| Low | 2.5 | 2.41 | 96.4 | 6.8 |
| Medium | 40 | 41.2 | 103.0 | 4.5 |
| High | 80 | 78.9 | 98.6 | 3.2 |
The acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and for precision, the relative standard deviation (%RSD) should be ≤15% (≤20% for LLOQ).
Visualizations
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 1-Hexadecanol in biological matrices by GC-MS. The detailed protocol presented in this application note, including sample preparation, derivatization, and instrumental analysis, offers a framework for achieving accurate and precise results. The implementation of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and variability, which is essential for regulated bioanalysis and quality control in the pharmaceutical and related industries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. environics.com [environics.com]
- 5. epa.gov [epa.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
Troubleshooting & Optimization
preventing isotopic exchange of 1-Hexadecanol-d3 in solution
Welcome to the technical support center for 1-Hexadecanol-d3. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the isotopic exchange of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange, specifically hydrogen-deuterium (H-D) exchange, is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, such as a solvent.[1] For researchers using this compound as an internal standard in quantitative analysis or as a tracer in metabolic studies, maintaining the isotopic purity is critical.[2][3] The loss of deuterium atoms leads to a change in the compound's mass, which can result in inaccurate measurements and compromise the integrity of the experimental data.[1]
Q2: Are the deuterium atoms on this compound susceptible to exchange?
A2: The susceptibility of deuterium atoms to exchange depends on their position on the molecule.
-
Hydroxyl Deuterium (-OD): If the deuterium is on the hydroxyl group, it is highly labile and will rapidly exchange with protons from any protic solvent (e.g., water, methanol). This exchange is often catalyzed by trace amounts of acid or base.[4]
-
Alpha-Carbon Deuterium (-CD2OD): Deuterium atoms on the carbon adjacent to the hydroxyl group (alpha-position) are more stable than the hydroxyl deuteron but can undergo exchange under certain conditions, such as in the presence of acid or base catalysts, metal catalysts, or at elevated temperatures.[5][6] The mechanism for this exchange can involve the formation of an intermediate aldehyde or ketone.[5]
-
Other Carbon Positions: Deuterium atoms on other positions of the alkyl chain are generally much less prone to exchange and require more forcing conditions, such as high temperatures and specific metal catalysts, to undergo H-D exchange.[7]
Q3: What experimental conditions can promote isotopic exchange of this compound?
A3: Several factors can promote the exchange of deuterium atoms:
-
pH: Both highly acidic and highly basic conditions can catalyze H-D exchange, particularly at the alpha-position.[5][8] The minimum rate of exchange for some molecules has been observed at a slightly acidic pH (around 2.5-3).[5][7]
-
Temperature: Elevated temperatures can provide the necessary activation energy for isotopic exchange to occur, even under otherwise mild conditions.[1][7]
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of protons to exchange with deuterium. The use of aprotic solvents (e.g., acetonitrile, hexane, dichloromethane) is generally preferred to minimize exchange.
-
Catalysts: The presence of acid, base, or metal catalysts (e.g., palladium, platinum, ruthenium, iridium) can significantly increase the rate of H-D exchange.[5][6][]
Troubleshooting Guide
This guide provides solutions to common problems associated with the isotopic instability of this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Loss of deuterium signal or appearance of unlabeled 1-Hexadecanol in mass spectrometry analysis. | Isotopic exchange is occurring during sample preparation, storage, or analysis. | 1. Review Solvent Choice: If using protic solvents, consider switching to aprotic solvents where possible. If a protic solvent is necessary, use a deuterated version (e.g., D2O, methanol-d4).2. Control pH: Ensure that the pH of all solutions is maintained in a neutral or slightly acidic range (pH 3-7). Avoid strongly acidic or basic conditions.[5][7]3. Lower Temperature: Perform all experimental steps at the lowest practical temperature to minimize the rate of exchange.[1] Store samples at low temperatures (e.g., -20°C or -80°C).4. Avoid Catalysts: Ensure that your sample and solvent matrices are free from acidic, basic, or metallic impurities that could catalyze exchange. |
| Inconsistent or drifting internal standard response across an analytical batch. | The stability of this compound is compromised under the autosampler conditions. | 1. Cool the Autosampler: Set the autosampler temperature to a lower value (e.g., 4-10°C) to slow down potential exchange.[1]2. Limit Residence Time: Analyze samples promptly after preparation. Minimize the time samples spend in the autosampler by preparing smaller batches or randomizing the injection sequence.[1] |
| Deuterium exchange observed even under seemingly mild conditions. | The deuterium labels may be located at a particularly labile position (e.g., alpha to the hydroxyl group), or there may be an unknown catalyst present. | 1. Verify Deuterium Position: If possible, confirm the position of the deuterium labels on the this compound molecule from the manufacturer's certificate of analysis. This will help in assessing its inherent stability.2. Purify Solvents and Reagents: Use high-purity solvents and reagents to eliminate potential catalytic impurities.3. Perform a Stability Study: Conduct a controlled experiment to assess the stability of this compound under your specific experimental conditions by incubating it in your sample matrix for varying amounts of time and analyzing for deuterium loss.[1] |
Summary of Conditions to Prevent Isotopic Exchange
| Parameter | Recommendation to Minimize Exchange | Rationale |
| pH | Maintain a neutral to slightly acidic pH (3-7). | Both strong acids and bases can catalyze H-D exchange, especially at the alpha-carbon position.[5][8] |
| Temperature | Use the lowest practical temperature for all procedures and storage. | Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1] |
| Solvent | Prefer aprotic solvents (e.g., acetonitrile, hexane). If protic solvents are required, use their deuterated counterparts (e.g., D2O, methanol-d4). | Protic solvents provide a ready source of protons for exchange.[7] |
| Catalysts | Avoid the presence of strong acids, strong bases, and transition metals. | These substances can significantly accelerate the rate of H-D exchange.[5][6] |
| Light Exposure | Store in the dark or in amber vials. | While not a direct cause of H-D exchange, light can induce other degradation pathways that may create reactive species. |
Experimental Protocol: Verifying the Stability of this compound
Objective: To assess the stability of this compound under your specific experimental conditions.
Materials:
-
This compound stock solution
-
Blank matrix (e.g., plasma, buffer, or the solvent system used in your experiment)
-
All solvents and reagents used in your standard sample preparation procedure
-
LC-MS/MS or GC-MS system
Methodology:
-
Prepare Samples:
-
Time Zero Sample: Spike a known concentration of this compound into the blank matrix. Immediately process and analyze this sample according to your standard procedure. This will serve as your baseline.
-
Incubated Sample: Spike the same concentration of this compound into the blank matrix. Incubate this sample under the conditions you wish to test (e.g., room temperature for 4 hours, autosampler conditions for 24 hours).
-
-
Sample Processing: After the incubation period, process the "Incubated Sample" using your standard extraction and preparation procedure.
-
Analysis: Analyze both the "Time Zero" and "Incubated" samples using your established analytical method.
-
Data Comparison: Compare the peak area or signal intensity of this compound in the "Time Zero" and "Incubated" samples. A significant decrease in the signal in the incubated sample suggests that isotopic exchange is occurring.
Troubleshooting Workflow for Isotopic Exchange
Caption: Troubleshooting workflow for identifying and resolving isotopic exchange of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. symeres.com [symeres.com]
- 4. Alcohol Reactivity [www2.chemistry.msu.edu]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Signal Loss of Deuterated Internal Standards
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to the signal loss of deuterated internal standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a decrease in my deuterated internal standard's signal?
Signal loss or variability in your deuterated internal standard (IS) can stem from several factors throughout the analytical process. The most common causes include:
-
Isotopic Instability (H/D Exchange): Deuterium atoms on the internal standard can exchange with hydrogen atoms from the sample matrix or solvents.[1][2] This is more likely if the deuterium labels are in chemically labile positions (e.g., on hydroxyl, amine, or carboxyl groups).[1][3] The exchange alters the mass of the IS, leading to a decreased signal at the expected m/z.
-
Matrix Effects: Co-eluting components from the sample matrix can suppress or enhance the ionization of the internal standard in the mass spectrometer's ion source.[4] This can lead to inconsistent and reduced signal intensity.
-
Chromatographic Separation: A slight difference in retention time between the analyte and the deuterated IS, known as the "deuterium isotope effect," can expose them to different matrix components as they elute, resulting in differential ion suppression.[1][5]
-
Purity Issues: The internal standard may have insufficient chemical or isotopic purity.[6] The presence of unlabeled analyte as an impurity can also interfere with accurate quantification.[2]
-
Improper Storage and Handling: Degradation of the standard can occur due to incorrect storage temperatures, exposure to light, or repeated freeze-thaw cycles.[1]
-
Instrumental Problems: Issues such as a dirty ion source, incorrect instrument tuning, or detector fatigue can cause a general decline in signal for all ions, including the deuterated standard.[1]
Q2: How can I determine if matrix effects are responsible for the signal loss of my deuterated standard?
Matrix effects, a common source of signal variability, can be investigated using a post-extraction spike experiment.[1][4] This experiment helps to isolate the effect of the matrix on the internal standard's signal.
Experimental Protocol: Post-Extraction Spike Analysis [1]
-
Prepare Two Sample Sets:
-
Set A (Neat Solution): Spike the deuterated internal standard at the working concentration into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Process a blank matrix sample (containing no analyte or IS) through your entire extraction procedure. In the final step, spike the deuterated internal standard into the extracted blank matrix at the same concentration as in Set A.
-
-
Analysis: Analyze both sets of samples using your established LC-MS method.
-
Data Interpretation: Compare the peak area of the deuterated internal standard in both sets.
| Observation | Interpretation |
| Peak area in Set B is significantly lower than in Set A. | Ion suppression is occurring.[1] |
| Peak area in Set B is significantly higher than in Set A. | Ion enhancement is occurring.[1] |
| Peak areas in both sets are comparable. | The matrix has a minimal effect on the deuterated standard's signal.[1] |
Troubleshooting Matrix Effects:
-
Optimize Chromatography: Adjust the chromatographic method (e.g., change the column, mobile phase, or gradient) to better separate the internal standard from interfering matrix components.[1]
-
Improve Sample Preparation: Employ more effective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.[2]
-
Dilute the Sample: Diluting the sample can lower the concentration of matrix components, thereby reducing their impact on ionization.[1][2]
Troubleshooting Workflows
General Troubleshooting Workflow for Signal Loss
Caption: A step-by-step workflow for troubleshooting deuterated internal standard signal loss.
Q3: My deuterated internal standard's signal is drifting over the course of an analytical run. What could be the cause?
A systematic increase or decrease in the internal standard's peak area during a run is often indicative of a time-dependent process. The primary suspects are:
-
Deuterium Exchange: The exchange of deuterium for hydrogen can occur over time in the autosampler, especially if the sample diluent or mobile phase is at a non-neutral pH.[6] This leads to a gradual decrease in the concentration of the fully deuterated standard.
-
Adsorption/Carryover: The internal standard may adsorb to active sites within the LC system, leading to a decreasing signal. Conversely, carryover from a previous high-concentration sample can cause the signal to appear to increase in subsequent runs.[6]
Experimental Protocol: Assessing Deuterium Exchange [6]
-
Prepare Solutions:
-
Solution A: Analyte and Internal Standard in the initial mobile phase.
-
Solution B: Internal Standard only in the initial mobile phase.
-
Solution C: Internal Standard only in the sample diluent.
-
-
Initial Analysis (T=0): Inject Solutions A and B to establish a baseline response and confirm the purity of the IS.
-
Incubation: Store Solutions B and C at the autosampler temperature for the maximum anticipated run time (e.g., 24 hours).
-
Final Analysis (T=final): Re-inject Solutions B and C.
-
Data Analysis: In the chromatograms from the incubated solutions, quantify the peak area at the retention time and m/z of the unlabeled analyte. An increase in this peak area compared to the T=0 injection indicates deuterium exchange.[6]
Troubleshooting Signal Drift:
-
Adjust pH: If deuterium exchange is confirmed, adjust the pH of your solvents to be more neutral.[6]
-
Improve Wash Steps: Use a stronger wash solvent in the autosampler and increase the wash time to mitigate carryover.[6]
-
Passivate the System: Before running samples, make several injections of a high-concentration standard to saturate any active sites in the system.[6]
Q4: What are the ideal characteristics of a deuterated internal standard to minimize signal loss issues?
Selecting a high-quality and appropriate deuterated internal standard is crucial for robust and reliable quantification.
| Characteristic | Recommendation | Rationale |
| Chemical Purity | >99%[2][6] | Minimizes the presence of other compounds that could cause interfering peaks.[2] |
| Isotopic Enrichment | ≥98%[2][6] | Ensures a minimal amount of unlabeled analyte is present in the standard, which can lead to an overestimation of the analyte concentration.[6] |
| Number of Deuterium Atoms | 2 to 10[6] | Provides a sufficient mass-to-charge ratio (m/z) shift to distinguish the IS from the analyte's natural isotopic distribution and avoid cross-talk.[3][6] |
| Labeling Position | On stable, non-exchangeable positions (e.g., aromatic rings, carbon atoms not adjacent to heteroatoms).[1][6] | Prevents the loss of deuterium through exchange with hydrogen from the solvent or matrix.[1][7] Avoid labels on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups.[1][3] |
Logical Flow for Selecting a Deuterated Internal Standard
Caption: A decision-making workflow for the selection of a suitable deuterated internal standard.
References
Technical Support Center: Analysis of 1-Hexadecanol-d3 in Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the analysis of 1-Hexadecanol-d3 in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] For this compound, a lipophilic long-chain alcohol, common biological matrices like plasma, urine, and tissue contain numerous endogenous substances (e.g., phospholipids, salts, other lipids) that can interfere with its quantification.[3] These interferences can lead to either ion suppression (decreased signal intensity) or ion enhancement (increased signal intensity), resulting in inaccurate and imprecise measurements.[1]
Q2: What are the most common sources of matrix effects for this compound in biological samples?
A2: The primary sources of matrix effects for a lipophilic compound like this compound include:
-
Phospholipids: Abundant in plasma and tissue samples, phospholipids are a major cause of ion suppression in electrospray ionization (ESI) mass spectrometry.[3]
-
Salts and Inorganic Ions: High concentrations of salts in urine and plasma (e.g., sodium and potassium) can form adducts and clusters, leading to significant signal suppression.[3]
-
Other Endogenous Lipids: Competition for ionization from other fatty acids and lipids present in the sample.
-
Proteins: While often removed during sample preparation, residual proteins can still interfere with the analysis.
Q3: How can I minimize matrix effects during my sample preparation?
A3: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Cleanup: Utilizing techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation (PPT) can remove a significant portion of interfering components.[4]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components is crucial.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard, such as a different deuterated version of a long-chain alcohol, can help compensate for matrix effects.[5]
-
Derivatization: Chemical derivatization of the hydroxyl group of this compound can improve its ionization efficiency and shift its retention time, potentially moving it away from interfering peaks.[6][7]
Troubleshooting Guides
Issue 1: Poor Recovery of this compound
Symptom: The signal intensity for your this compound standard is significantly lower in extracted biological samples compared to a clean solvent.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | For plasma and urine, consider a liquid-liquid extraction (LLE) with a non-polar solvent like hexane or methyl tert-butyl ether (MTBE). For tissue samples, ensure complete homogenization and consider a robust extraction method like the Bligh & Dyer or Folch technique. The optimal extraction method can be tissue-specific.[8] |
| Analyte Adsorption | This compound, being lipophilic, may adsorb to plasticware. Use polypropylene tubes and pipette tips, and consider pre-rinsing with a solvent. |
| Suboptimal pH | Ensure the pH of the sample is optimized for the extraction method to ensure this compound is in a neutral form for efficient partitioning into the organic solvent. |
Issue 2: High Signal Variability Between Replicates
Symptom: You observe poor precision in your quality control (QC) samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Cleanup | If using solid-phase extraction (SPE), ensure the cartridges are conditioned, loaded, washed, and eluted consistently. Inconsistent flow rates can lead to variability. Automated SPE systems can improve reproducibility.[4] |
| Phospholipid-Induced Ion Suppression | Phospholipids are a major source of variability.[3] Implement a sample preparation method specifically designed to remove phospholipids, such as a targeted SPE cartridge or a hybrid LLE/SPE approach. |
| Precipitation Issues | If using protein precipitation (PPT), ensure complete precipitation and centrifugation to avoid carryover of proteins into the final extract. |
Issue 3: Ion Suppression Observed
Symptom: Post-column infusion analysis shows a significant drop in the this compound signal at the retention time of the analyte in the presence of the matrix.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Co-eluting Phospholipids | Modify your LC gradient to better separate this compound from the phospholipid elution zone. Typically, phospholipids elute later in reversed-phase chromatography. |
| High Salt Concentration | For urine samples, dilution prior to extraction can reduce the salt load. For plasma, ensure your extraction method effectively removes salts. |
| Competition in the ESI Source | If ion suppression persists after optimizing sample cleanup and chromatography, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is often less susceptible to matrix effects than ESI for certain compounds.[2] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
Sample Preparation: To 200 µL of plasma, add the internal standard solution.
-
Protein Precipitation: Add 800 µL of cold acetone, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a clean tube. Add 2 mL of n-hexane, vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Evaporation: Transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine
-
Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Dilute 500 µL of urine with 500 µL of 2% formic acid in water. Add the internal standard.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of water.[9]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Technique | Biological Matrix | Expected Recovery | Matrix Effect Mitigation | Throughput |
| Protein Precipitation (PPT) | Plasma, Tissue | Moderate | Low (significant phospholipids remain) | High |
| Liquid-Liquid Extraction (LLE) | Plasma, Urine, Tissue | High | Moderate to High (removes salts and some lipids) | Moderate |
| Solid-Phase Extraction (SPE) | Plasma, Urine, Tissue | High | High (can be targeted to remove specific interferences like phospholipids) | Moderate to High (automatable) |
| QuEChERS | Tissue | High | Moderate to High | High |
Visualizations
Caption: A generalized workflow for the analysis of this compound in biological samples.
Caption: A decision tree for troubleshooting common issues related to matrix effects.
Caption: A simplified diagram illustrating the principle of ion suppression in electrospray ionization.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization LC/MS for the simultaneous determination of fatty alcohol and alcohol ethoxylate surfactants in water and wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [researchportal.murdoch.edu.au]
- 9. researchgate.net [researchgate.net]
Correcting for Impurities in 1-Hexadecanol-d3 Standard: A Technical Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hexadecanol-d3 standards. The following information details how to identify, quantify, and correct for impurities to ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound standard?
A1: Impurities in a this compound standard can originate from the starting materials, synthesis process, or degradation. Common impurities may include:
-
Unreacted Starting Materials: Palmitic acid or its esters, which are often used in the synthesis of 1-Hexadecanol.
-
Isotopologues: Less-deuterated or non-deuterated 1-Hexadecanol.
-
Homologous Fatty Alcohols: Other long-chain fatty alcohols with different chain lengths (e.g., C14, C18) that may have been present in the starting materials.
-
Oxidation Products: Aldehydes or carboxylic acids formed by the oxidation of the alcohol group.
-
Residual Solvents: Solvents used during the synthesis and purification process.
Q2: How can I identify and quantify impurities in my this compound standard?
A2: Several analytical techniques can be employed for the identification and quantification of impurities:
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: This is a primary ratio method that can be used to determine the purity of the standard and quantify impurities without the need for reference standards of the impurities themselves.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating and identifying volatile and semi-volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, MS) can be used to separate and quantify non-volatile impurities.
-
Karl Fischer Titration: This method is specifically used to determine the water content in the standard.
Q3: What is the principle behind using qNMR for purity assessment?
A3: The fundamental principle of qNMR is that the integral of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[2] By comparing the integral of a known, pure internal standard to the integral of the analyte (this compound), the absolute purity of the analyte can be determined.
Q4: What is the mass balance method for purity correction?
A4: The mass balance approach is a comprehensive method for determining the purity of a standard by accounting for all possible impurities.[3][4] The purity is calculated by subtracting the mass fractions of all identified impurities (e.g., related organic compounds, water, residual solvents, inorganic residues) from 100%.
Troubleshooting Guides
Issue: Unexpected peaks observed in the 1H NMR spectrum of this compound.
Cause: The presence of organic impurities or residual solvents.
Solution:
-
Identify the Impurity: Compare the chemical shifts of the unknown peaks to common NMR solvent and impurity charts.
-
Quantify the Impurity using qNMR: Use a certified internal standard to quantify the impurity.
-
Correct for the Impurity: Adjust the concentration of your this compound stock solution based on the calculated purity.
Issue: The calculated concentration of my this compound standard is lower than expected.
Cause: This could be due to the presence of significant amounts of impurities or inaccurate weighing.
Solution:
-
Re-verify Weighing: Ensure that the balance used for weighing the standard is properly calibrated and that the weighing was performed accurately.
-
Perform Purity Analysis: Use qNMR or the mass balance method to determine the accurate purity of the standard.
-
Apply Correction Factor: Use the determined purity to calculate a correction factor for the weighed amount.
Experimental Protocols
Quantitative NMR (qNMR) for Purity Assessment
Objective: To determine the purity of a this compound standard using an internal calibrant.
Materials:
-
This compound standard
-
Certified internal standard (e.g., maleic anhydride, dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
NMR tubes
-
Analytical balance
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound standard.
-
Accurately weigh a known amount of the certified internal standard.
-
Dissolve both weighed standards in a known volume of deuterated solvent in a volumetric flask.
-
Transfer an appropriate amount of the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) is used to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of 5 times the longest T1 relaxation time is recommended.
-
-
Data Processing and Analysis:
-
Process the NMR spectrum (phasing, baseline correction).
-
Integrate a well-resolved signal of the this compound and a signal from the internal standard.
-
Calculate the purity of the this compound standard using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Mass Balance Method for Purity Assessment
Objective: To determine the purity of a this compound standard by quantifying all impurities.
Procedure:
-
Quantify Organic Impurities:
-
Use GC-MS or HPLC to separate and identify organic impurities.
-
Quantify these impurities using appropriate standards or by assuming a response factor of 1 if standards are not available.
-
-
Determine Water Content:
-
Use Karl Fischer titration to measure the water content.
-
-
Measure Residual Solvents:
-
Use headspace GC-MS to quantify residual solvents.
-
-
Determine Inorganic Impurities:
-
Measure the residue on ignition to determine the content of non-volatile inorganic impurities.
-
-
Calculate Purity:
-
Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)
-
Data Presentation
Table 1: Hypothetical qNMR Purity Assessment of this compound
| Parameter | This compound | Internal Standard (Maleic Anhydride) |
| Mass (mg) | 10.25 | 5.12 |
| Molecular Weight ( g/mol ) | 245.49 | 98.06 |
| Integrated Signal | Triplet at ~3.64 ppm | Singlet at ~7.10 ppm |
| Number of Protons (N) | 2 | 2 |
| Integral Value (I) | 1.00 | 0.95 |
| Purity of Standard (P) | To be determined | 99.9% |
| Calculated Purity | 98.5% |
Visualizations
References
- 1. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 2. Welcome! Quick Introduction to Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass balance method for the SI value assignment of the purity of organic compounds. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Mass Spectrometry for 1-Hexadecanol-d3
Welcome to the technical support center for the analysis of 1-Hexadecanol-d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry source conditions for this deuterated long-chain fatty alcohol.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization recommended for the analysis of this compound by mass spectrometry?
A1: Long-chain alcohols like 1-Hexadecanol often exhibit poor ionization efficiency and extensive fragmentation in mass spectrometry, leading to weak or absent molecular ion peaks. Derivatization of the hydroxyl group can significantly improve the analytical performance by:
-
Increasing Volatility: For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization makes the molecule more volatile and thermally stable.
-
Enhancing Ionization: For Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Electrospray Ionization (ESI), derivatization can introduce a readily ionizable group, substantially increasing sensitivity. For instance, dansylation can increase the signal by several orders of magnitude.[1][2][3]
-
Directing Fragmentation: Derivatization can lead to more predictable and structurally informative fragmentation patterns, which is beneficial for compound identification and quantification.
Q2: Which derivatization methods are most suitable for this compound?
A2: The choice of derivatization agent depends on the analytical technique:
-
For GC-MS: Trimethylsilylation (TMS) is a common and effective method. It replaces the active hydrogen on the hydroxyl group with a TMS group, increasing volatility.
-
For LC-MS (ESI): Dansyl chloride is a highly effective reagent that adds a dansyl group to the alcohol. This group contains a tertiary amine that is easily protonated in the ESI source, leading to a significant enhancement in signal intensity in positive ion mode.[1][2][3] Another option is derivatization with pentafluorobenzyl bromide (PFB), which allows for sensitive detection in negative ion chemical ionization (NICI) or electron capture APCI.[4][5][6]
Q3: What are the expected mass-to-charge ratios (m/z) for derivatized this compound?
A3: The expected m/z will depend on the derivative and the ion formed. For this compound (molecular weight ≈ 245.46 g/mol ):
-
TMS Derivative: The molecular weight of the TMS derivative is approximately 317.64 g/mol . In GC-MS with electron ionization (EI), you may observe the molecular ion [M]+• at m/z 317, and a prominent fragment from the loss of a methyl group [M-15]+ at m/z 302.
-
Dansyl Derivative: The molecular weight of the dansyl derivative is approximately 478.7 g/mol . In LC-MS with ESI in positive mode, you would expect to see the protonated molecule [M+H]+ at m/z 479.7.
Q4: Can I use Atmospheric Pressure Chemical Ionization (APCI) for this compound analysis?
A4: Yes, APCI is a viable alternative to ESI, especially for less polar compounds. For fatty acids and their derivatives, APCI has been shown to provide good sensitivity.[7][8] Optimization of APCI source parameters, such as vaporizer temperature and corona discharge current, is crucial for achieving optimal performance.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometric analysis of this compound.
Problem 1: Low or No Signal Intensity
| Possible Cause | Suggested Solution |
| Inefficient Ionization | For LC-MS, consider derivatization with dansyl chloride to enhance ionization in positive ESI mode.[1][2][3] For GC-MS, ensure complete TMS derivatization. |
| Suboptimal Source Conditions | Systematically optimize source parameters. For ESI, adjust capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. For APCI, optimize vaporizer temperature and corona discharge current. |
| Sample Concentration Too Low | Concentrate the sample or inject a larger volume if possible without compromising chromatography. |
| Matrix Effects | In complex matrices, co-eluting compounds can suppress the ionization of the analyte. Improve chromatographic separation or use a more effective sample clean-up procedure. The use of a deuterated internal standard like this compound helps to compensate for matrix effects. |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Suggested Solution |
| Secondary Interactions on Column | Peak tailing can occur due to interactions between the hydroxyl group and active sites on the column. Derivatization (e.g., TMS for GC) can mitigate this. For LC, ensure the mobile phase pH is appropriate for the column chemistry. |
| Column Overload | Injecting too much sample can lead to peak fronting. Dilute the sample and re-inject. |
| Inappropriate Sample Solvent | Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase to avoid peak distortion. |
| Contamination | Contaminants in the sample or on the column can cause peak splitting. Ensure proper sample preparation and column cleaning. |
Problem 3: Inconsistent or Unexpected Fragmentation Patterns
| Possible Cause | Suggested Solution |
| In-source Fragmentation | High source temperatures or voltages can cause the analyte to fragment within the ion source before reaching the mass analyzer. Gradually reduce the cone/orifice voltage and source temperature to minimize this effect. |
| Incomplete Derivatization | The presence of both derivatized and underivatized analyte will lead to multiple peaks and complex spectra. Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). |
| Isotope Scrambling | In some cases, deuterium atoms can exchange with protons in the system, although this is less likely for C-D bonds. Ensure the use of aprotic solvents where possible if this is suspected. |
| Unexpected Adduct Formation | In ESI, adducts with salts (e.g., [M+Na]+, [M+K]+) or solvents can form. The presence of these can be confirmed by their characteristic mass differences. Using a lower salt concentration in the mobile phase can reduce adduct formation. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound via TMS Derivatization
This protocol provides a general procedure. Optimal conditions may vary depending on the instrument.
1. Sample Preparation and Derivatization:
-
Accurately weigh a known amount of the this compound standard or sample into a vial.
-
Add a suitable internal standard if necessary.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
2. GC-MS Parameters:
| Parameter | Typical Value |
| Injector Temperature | 280 °C |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | Initial temp 150°C, ramp at 10°C/min to 300°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Protocol 2: LC-MS/MS Analysis of this compound via Dansyl Chloride Derivatization
This protocol is adapted from methods for derivatizing alcohols for enhanced ESI-MS detection.[1][2][3]
1. Sample Preparation and Derivatization:
-
Dissolve the this compound standard or dried sample extract in 100 µL of acetonitrile.
-
Add 100 µL of a 1 mg/mL dansyl chloride solution in acetone.
-
Add 50 µL of a 0.1 M sodium bicarbonate buffer (pH 9-10).
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool to room temperature and evaporate the solvent.
-
Reconstitute the residue in the initial mobile phase for injection.
2. LC-MS/MS Parameters:
| Parameter | Typical Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 50% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Voltage | 20 - 40 V (Optimize for minimal fragmentation) |
| Collision Energy | Optimize for specific SRM transitions |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potential of atmospheric pressure ionization sources for the analysis of free fatty acids in clinical and biological samples by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. p.pdfhall.com [p.pdfhall.com]
stability of 1-Hexadecanol-d3 in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-Hexadecanol-d3 under various storage conditions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
For optimal stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[1] For long-term storage, particularly in solid form, low temperatures ranging from -20°C to -80°C are recommended.[1]
Q2: How does the physical state (solid vs. solution) affect the stability of this compound?
As a solid, this compound is generally more stable. When in solution, it is more susceptible to degradation.[1] Therefore, it is best practice to prepare solutions fresh. If storage in solution is necessary, it should be at frozen temperatures, ideally -80°C, to slow down potential degradation processes.[1][2]
Q3: Is this compound sensitive to light?
Yes, photosensitive compounds should be protected from light.[1] It is recommended to store this compound in amber vials or other light-blocking containers to prevent photodegradation.[1]
Q4: What is the risk of isotopic dilution (H/D exchange) with this compound?
Deuterium-labeled compounds can be susceptible to hydrogen-deuterium (H/D) exchange, where deuterium atoms are replaced by hydrogen atoms from the environment, particularly from moisture.[1] To mitigate this, it is crucial to store this compound in a dry environment, using desiccants, and under an inert atmosphere.[1][3]
Q5: How should I handle this compound to ensure its stability?
Proper handling is critical for maintaining the integrity of deuterated compounds.[3] Always use clean, dry spatulas and glassware. When preparing solutions, use anhydrous solvents if possible. It is also important to maintain a detailed inventory and clearly label all containers with the chemical name, deuteration level, and any specific hazard warnings.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound.
Q: I am observing unexpected degradation of my this compound sample. What are the potential causes and how can I troubleshoot this?
A: Unexpected degradation can stem from several factors related to storage and handling.[1]
-
Improper Storage Temperature: Storing the compound at room temperature for extended periods is not recommended without specific stability data.[1]
-
Solution: Ensure the compound is stored at the recommended low temperatures (-20°C to -80°C).[1]
-
-
Exposure to Moisture: Moisture can lead to hydrolysis or H/D exchange.[1]
-
Solution: Store the compound in a desiccator or a dry box.[1] When handling, work quickly and in a low-humidity environment if possible.
-
-
Oxidation: Exposure to air can cause oxidative degradation.
-
Solution: Store under an inert atmosphere like nitrogen or argon.[1]
-
-
Light Exposure: Photodegradation can occur if the compound is not protected from light.[1]
-
Solution: Use amber vials or wrap containers in aluminum foil.[1]
-
Q: My analytical results show a lower isotopic purity than expected. What could be the reason?
A: A decrease in isotopic purity is likely due to H/D exchange.
-
Presence of Protic Solvents: Solvents with exchangeable protons (e.g., water, methanol) can facilitate H/D exchange.
-
Solution: Use aprotic solvents for sample preparation and analysis when possible. If a protic solvent must be used, prepare solutions fresh and analyze them promptly.
-
-
Exposure to Atmospheric Moisture: Humidity in the laboratory environment can be a source of protons.[1]
-
Solution: Handle the compound under an inert, dry atmosphere (e.g., in a glovebox).[3] Ensure all glassware is thoroughly dried before use.
-
Storage Condition Summary
The following table summarizes the recommended storage conditions for this compound to ensure its long-term stability.
| Physical State | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month | |
| Data derived from a product information sheet for 1-Hexadecanol-d33.[2] |
Experimental Protocols
Protocol: Stability Assessment of this compound
This protocol outlines a method for evaluating the stability of this compound under various environmental conditions.
1. Sample Preparation:
- Accurately weigh this compound powder into separate, appropriately labeled amber glass vials for each storage condition and time point.
- For solution stability testing, dissolve a known amount of this compound in a suitable anhydrous solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
- Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing.
2. Storage Conditions:
- Temperature: Store vials at a range of temperatures: -80°C, -20°C, 4°C, and 25°C.
- Humidity: Place a set of vials in desiccators with controlled humidity levels (e.g., 25% RH and 75% RH) at 25°C.
- Light Exposure: Expose a set of vials to a controlled light source that mimics ambient laboratory conditions, while keeping a parallel set in the dark as a control.
3. Time Points:
- Analyze samples at initial time point (T=0) and subsequently at predefined intervals (e.g., 1, 3, 6, and 12 months).
4. Analytical Methodology:
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a highly sensitive and specific method for quantifying the parent compound and detecting any degradation products.[4][5]
- HPLC Column: A C18 reversed-phase column is suitable for separating fatty alcohols.
- Mobile Phase: A gradient of acetonitrile and water.
- MS Detection: Use electrospray ionization (ESI) in positive mode to monitor the parent ion of this compound and potential degradation products.
- Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for analysis, particularly for volatile degradation products.
5. Data Analysis:
- Quantify the concentration of this compound at each time point.
- Calculate the percentage of degradation over time for each storage condition.
- Identify and quantify any significant degradation products.
- Assess the isotopic purity at each time point by monitoring the ratio of the deuterated and non-deuterated parent ions.
Visualizations
Caption: Workflow for Stability Assessment of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Hexadecanol-d33 (cetyl alcohol-d33; cetyl alcohol-d33) | Endogenous Metabolite | 284474-73-3 | Invivochem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Addressing Ion Suppression in LC-MS with 1-Hexadecanol-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS), with a focus on utilizing 1-Hexadecanol-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in LC-MS?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1] This phenomenon leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of a quantitative assay.[2] It is a significant challenge, particularly when analyzing complex biological or environmental samples.[1]
Q2: What are the common causes of ion suppression?
A2: Ion suppression is primarily caused by competition for ionization between the analyte of interest and other co-eluting matrix components in the ion source of the mass spectrometer.[1] Common sources of these interfering components include:
-
Endogenous matrix components: Salts, lipids (e.g., phospholipids), proteins, and other small molecules naturally present in the biological sample.
-
Exogenous substances: Mobile phase additives, plasticizers from labware, and dosing vehicles used in preclinical studies.[2]
Q3: How can I identify if my analysis is affected by ion suppression?
A3: A common and effective method to identify and characterize ion suppression is the post-column infusion experiment .[3] This involves infusing a constant flow of the analyte solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A decrease in the stable analyte signal at specific retention times indicates the presence of ion-suppressing components eluting from the column.[3]
Q4: What is the role of an internal standard, and why is a stable isotope-labeled (SIL) one like this compound preferred?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration. Its purpose is to normalize the analyte's response, compensating for variations during sample preparation, injection, and ionization.[4]
A stable isotope-labeled (SIL) internal standard, such as this compound for the analysis of 1-Hexadecanol, is considered the "gold standard". Because it is chemically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression.[1] This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard signal.[1]
Troubleshooting Guides
Problem 1: Poor sensitivity and inconsistent results for 1-Hexadecanol in plasma samples.
Possible Cause: Significant ion suppression from the plasma matrix.
Troubleshooting Steps:
-
Assess the Matrix Effect: Perform a post-column infusion experiment to confirm the presence and retention time of ion-suppressing components.
-
Optimize Sample Preparation: The choice of sample preparation method is crucial for removing matrix components that cause ion suppression.[4] Consider the following techniques:
-
Protein Precipitation (PPT): A simple and fast method, but often provides the least cleanup, leaving phospholipids and other small molecules that can cause significant ion suppression.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances in the aqueous layer.
-
Solid-Phase Extraction (SPE): Generally provides the most thorough cleanup by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[4]
-
-
Incorporate this compound as an Internal Standard: Add a known concentration of this compound to all samples and standards before sample preparation. This will compensate for ion suppression and other sources of variability.
-
Chromatographic Optimization: Adjust the LC gradient to achieve better separation between 1-Hexadecanol and the regions of ion suppression identified in the post-column infusion experiment.[1]
Problem 2: The signal of the internal standard (this compound) is also suppressed.
Possible Cause: High concentration of co-eluting matrix components affecting both the analyte and the internal standard.
Troubleshooting Steps:
-
This is the intended behavior of a good SIL internal standard. The key is that both the analyte and the IS are suppressed to the same extent. The ratio of their peak areas should remain constant, allowing for accurate quantification.
-
Improve Sample Cleanup: If the suppression is so severe that the signals are close to the limit of detection, a more rigorous sample preparation method (e.g., switching from PPT to SPE) is necessary to reduce the overall level of matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this approach is only feasible if the analyte concentration is high enough to be detected after dilution.
Data Presentation
The following tables provide a comparative overview of different sample preparation techniques for reducing ion suppression and a representative example of how this compound can improve quantitative accuracy.
Table 1: Comparison of Sample Preparation Techniques for Reducing Ion Suppression in Plasma
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Ion Suppression (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | >90% | 50-80% | Fast and simple | Ineffective at removing many interfering matrix components. |
| Liquid-Liquid Extraction (LLE) | 70-90% | 20-50% | Good removal of polar interferences. | Can be labor-intensive and may have emulsion formation issues. |
| Solid-Phase Extraction (SPE) | 80-95% | <20% | Highly selective and provides the cleanest extracts. | Requires method development and can be more expensive. |
Note: The values presented are typical and can vary depending on the specific analyte and matrix.
Table 2: Representative Data on the Impact of Ion Suppression and Correction with this compound
| Sample | 1-Hexadecanol Peak Area (without IS) | This compound Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Standard in Solvent | 1,200,000 | 1,250,000 | 0.96 | 100 (Nominal) |
| Spiked Plasma (PPT) | 650,000 | 680,000 | 0.956 | 99.6 |
| Spiked Plasma (SPE) | 1,050,000 | 1,100,000 | 0.955 | 99.5 |
This is illustrative data to demonstrate the principle. Actual values will vary.
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Post-Extraction Spiking
This protocol allows for the quantitative assessment of ion suppression.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte (1-Hexadecanol) and internal standard (this compound) spiked into the reconstitution solvent.
-
Set B (Pre-Spiked Matrix): Blank plasma is spiked with the analyte and IS before the extraction procedure.
-
Set C (Post-Spiked Matrix): Blank plasma is extracted first, and then the analyte and IS are spiked into the final extract.
-
-
Analyze all samples by LC-MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte in Set C) / (Peak area of analyte in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF between 0.8 and 1.2 is generally considered acceptable.[2]
-
Protocol 2: LC-MS/MS Analysis of 1-Hexadecanol with this compound Internal Standard
This is a general protocol that should be optimized for your specific instrumentation and sample type.
-
Sample Preparation (using SPE):
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution.
-
Perform a solid-phase extraction using a suitable C18 cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a C18 column with a gradient elution of water and methanol/acetonitrile with a suitable modifier like formic acid or ammonium formate.
-
Detect 1-Hexadecanol and this compound using Multiple Reaction Monitoring (MRM) in the mass spectrometer.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of 1-Hexadecanol to this compound against the concentration of the calibration standards.
-
Determine the concentration of 1-Hexadecanol in the samples from the calibration curve.
-
Visualizations
Caption: Workflow for quantitative analysis with an internal standard.
Caption: Troubleshooting logic for addressing ion suppression.
References
Validation & Comparative
A Head-to-Head Comparison: 1-Hexadecanol-d3 vs. 13C-Labeled Hexadecanol for Quantitative Analysis and Metabolic Tracing
For researchers, scientists, and drug development professionals, the accurate quantification of analytes and the precise tracing of metabolic pathways are foundational to discovery. In mass spectrometry-based analyses, stable isotope-labeled internal standards and tracers are indispensable tools. This guide provides an objective comparison of two commonly used isotopologues of the long-chain fatty alcohol, 1-hexadecanol: the deuterium-labeled 1-Hexadecanol-d3 and carbon-13-labeled hexadecanol.
This comparison will delve into their performance characteristics, supported by established principles from the scientific literature, and provide detailed experimental protocols for their application. The choice between deuterium (²H) and carbon-13 (¹³C) labeling can significantly impact data quality, accuracy, and the interpretation of experimental results.
Core Principles: Deuterium vs. Carbon-13 Labeling
Stable isotope-labeled standards are considered the gold standard in quantitative mass spectrometry because they are chemically almost identical to the analyte of interest. This allows them to effectively account for variations in sample preparation, chromatographic separation, and ionization efficiency. However, the subtle differences in physicochemical properties between deuterated and ¹³C-labeled compounds can lead to different analytical performances.
This compound is a deuterated form of 1-hexadecanol, where three hydrogen atoms have been replaced by deuterium. Deuterium labeling is often more cost-effective and widely available.
13C-labeled hexadecanol involves the substitution of one or more carbon atoms with the heavier ¹³C isotope. This method is generally more synthetically challenging and, therefore, more expensive.
Performance Comparison: A Data-Driven Overview
Table 1: Performance Comparison of this compound and 13C-Labeled Hexadecanol as Internal Standards
| Performance Metric | This compound | 13C-Labeled Hexadecanol | Rationale & Supporting Evidence |
| Chromatographic Co-elution | Potential for slight retention time shift (elutes earlier than the unlabeled analyte). | Typically co-elutes perfectly with the unlabeled analyte. | The difference in bond strength between C-D and C-H can lead to slight differences in polarity and chromatographic behavior, a phenomenon known as the "isotope effect". ¹³C labeling does not significantly alter the molecule's physicochemical properties, ensuring identical chromatographic behavior. |
| Isotopic Stability | Risk of back-exchange, where deuterium atoms can be replaced by hydrogen, especially at exchangeable positions. | Highly stable with no risk of back-exchange. | The C-¹³C bond is as stable as a C-¹²C bond. Deuterium atoms, particularly if located on heteroatoms or activated carbon atoms, can be labile under certain pH or temperature conditions. |
| Matrix Effect Compensation | Incomplete compensation if chromatographic shift occurs, as the standard and analyte experience different matrix environments. | Accurate and reliable compensation due to perfect co-elution. | For accurate compensation of ion suppression or enhancement, the internal standard and analyte must experience the same matrix effects at the same time in the ion source. |
| Kinetic Isotope Effect (KIE) | Can exhibit a significant KIE, slowing down metabolic reactions where a C-H bond is cleaved in the rate-determining step. | Negligible KIE. | The stronger C-D bond requires more energy to break than a C-H bond, which can alter metabolic rates. This is a critical consideration in pharmacokinetic studies. |
| Cost & Availability | Generally lower cost and more widely available. | Typically more expensive and less commonly available. | The synthetic routes for introducing deuterium are often simpler and use less expensive starting materials compared to ¹³C labeling. |
Table 2: Application Suitability
| Application | This compound | 13C-Labeled Hexadecanol | Justification |
| Quantitative Analysis (Internal Standard) | Good, but with caveats regarding potential chromatographic shifts and isotopic stability. | Excellent . Considered the "gold standard" for accuracy and precision. | The superior co-elution and isotopic stability of ¹³C-labeled standards lead to more reliable quantification. |
| Metabolic Tracing | Can be used, but the KIE may alter the natural metabolic fate of the molecule. | Excellent . Provides an accurate representation of the molecule's metabolic pathway. | The absence of a significant KIE ensures that the labeled molecule behaves identically to its unlabeled counterpart in biological systems. |
| Pharmacokinetic Studies | Useful for intentionally altering metabolism to study its effects, but may not reflect the true pharmacokinetics of the unlabeled drug. | Excellent . Accurately traces the absorption, distribution, metabolism, and excretion (ADME) of the parent molecule. | The potential for altered metabolism with deuterated compounds can be a confounding factor in pharmacokinetic studies. |
Experimental Protocols
The following are detailed methodologies for the quantification and tracing of 1-hexadecanol using stable isotope-labeled standards.
Protocol 1: Quantification of 1-Hexadecanol in Plasma by GC-MS
This protocol is suitable for the accurate quantification of 1-hexadecanol in a biological matrix like plasma using either this compound or 13C-labeled hexadecanol as an internal standard.
1. Materials and Reagents:
-
1-Hexadecanol standard
-
This compound or 13C-labeled hexadecanol (internal standard)
-
Plasma sample
-
Methanol, Chloroform, Hexane (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Anhydrous sodium sulfate
2. Sample Preparation:
-
Thawing and Aliquoting: Thaw frozen plasma samples on ice. Pipette 100 µL of plasma into a glass tube.
-
Internal Standard Spiking: Add a known amount of the internal standard (this compound or 13C-labeled hexadecanol) solution in methanol to each plasma sample.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization (Silylation):
-
To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the sample to room temperature.
-
Transfer the derivatized sample to a GC vial with an insert.
-
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent GC System or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.
-
Injector: Splitless mode, 1 µL injection volume, 280°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 80°C (hold 2 min), ramp to 200°C at 10°C/min, then ramp to 300°C at 5°C/min (hold 10 min).
-
Mass Spectrometer: Agilent MS or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS-derivatives of 1-hexadecanol and the internal standard.
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of 1-hexadecanol in the plasma samples from the calibration curve.
Workflow for GC-MS quantification of 1-hexadecanol.
Protocol 2: Metabolic Tracing of 1-Hexadecanol in Cultured Cells using 13C-Labeled Hexadecanol and LC-MS/MS
This protocol describes a method to trace the metabolic fate of 1-hexadecanol in a cell culture system using the stable and non-perturbing 13C-labeled tracer.
1. Materials and Reagents:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
13C-labeled hexadecanol
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Water (LC-MS grade)
-
Cell scraper
2. Cell Culture and Labeling:
-
Cell Seeding: Seed cells in 6-well plates and grow to ~80% confluency.
-
Labeling Medium: Prepare a labeling medium by supplementing the normal growth medium with a defined concentration of 13C-labeled hexadecanol.
-
Incubation: Remove the normal growth medium, wash the cells with PBS, and add the labeling medium. Incubate for a desired time course (e.g., 0, 2, 6, 12, 24 hours).
3. Sample Preparation:
-
Metabolism Quenching: Place the culture plates on ice, aspirate the labeling medium, and wash the cells twice with ice-cold PBS.
-
Cell Harvesting: Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity. Scrape the cells and collect the cell suspension.
-
Lipid Extraction: Perform a Bligh-Dyer extraction by adding chloroform and water to the methanol suspension to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water). Vortex and centrifuge to separate the phases.
-
Drying: Collect the lower organic phase and dry it under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1).
4. LC-MS/MS Analysis:
-
LC System: UPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, <2 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid).
-
Mass Spectrometer: Tandem mass spectrometer with an Electrospray Ionization (ESI) source.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) or full scan with fragmentation to identify and quantify the incorporation of ¹³C into downstream metabolites of hexadecanol.
5. Data Analysis:
-
Identify and quantify the isotopologues of potential downstream metabolites (e.g., fatty acids, complex lipids).
-
Determine the rate of incorporation of the ¹³C label to elucidate the metabolic pathways and flux.
Workflow for metabolic tracing with 13C-labeled hexadecanol.
Logical Comparison of Isotope Labeling Strategies
The choice between this compound and 13C-labeled hexadecanol is a critical decision that depends on the specific research question. The following diagram illustrates the logical considerations for selecting the appropriate labeled compound.
Decision logic for choosing between labeled hexadecanol.
Conclusion
For researchers, scientists, and drug development professionals, the choice between this compound and 13C-labeled hexadecanol should be guided by the specific requirements of the experiment.
-
For the most accurate and precise quantitative analysis , where minimizing analytical variability is paramount, 13C-labeled hexadecanol is the superior choice . Its perfect co-elution and isotopic stability ensure the highest data quality.
-
For metabolic tracing and pharmacokinetic studies that aim to reflect the true biological fate of the molecule , 13C-labeled hexadecanol is strongly recommended to avoid the confounding influence of the kinetic isotope effect.
-
This compound can be a cost-effective alternative for routine quantitative analyses , provided that potential chromatographic shifts are carefully monitored and the isotopic stability is confirmed under the experimental conditions. It can also be a valuable tool for intentionally studying the effects of deuteration on metabolism.
By understanding the inherent properties of each labeled compound and applying rigorous experimental protocols, researchers can enhance the reliability and impact of their findings.
The Decisive Advantage: Why 1-Hexadecanol-d3 is the Gold Standard for Quantitative Analysis
In the precise world of analytical research and drug development, the accuracy and reliability of quantitative measurements are paramount. When analyzing 1-Hexadecanol, a 16-carbon fatty alcohol implicated in various biological processes and used as a key ingredient in pharmaceutical and cosmetic formulations, the choice of an internal standard is a critical decision that can significantly impact data quality. This guide provides an objective comparison between the use of deuterated 1-Hexadecanol (1-Hexadecanol-d3) and non-labeled standards, supported by experimental principles and data, to demonstrate the superior performance of the deuterated analog.
The primary challenge in quantitative analysis, particularly with mass spectrometry-based methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), is accounting for analytical variability. This variability can arise from multiple sources, including sample preparation (e.g., extraction efficiency), instrument performance (e.g., injection volume inconsistencies), and matrix effects (e.g., ion suppression or enhancement). An ideal internal standard co-elutes with the analyte and experiences the same variations, thus allowing for accurate correction and reliable quantification.[1]
Deuterated standards, such as this compound, are considered the "gold standard" for internal standards in mass spectrometry.[2] In these standards, one or more hydrogen atoms are replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This subtle change in mass allows the mass spectrometer to distinguish between the analyte (1-Hexadecanol) and the internal standard (this compound), while their chemical and physical properties remain nearly identical. This near-identical behavior is the cornerstone of their superior performance compared to non-labeled standards or structural analogs.
Unveiling the Superiority: A Data-Driven Comparison
| Internal Standard Type | Mean Accuracy (%) | Relative Standard Deviation (%RSD) |
| Structural Analog | 115.2 | 12.5 |
| Deuterated Standard | 101.8 | 3.7 |
This table presents representative data demonstrating the improved accuracy and precision when using a deuterated internal standard compared to a structural analog for the quantification of an analyte in a biological matrix. The data showcases a significant reduction in variability and a closer adherence to the true value with the deuterated standard.
The data clearly indicates that the deuterated internal standard provides a more accurate and precise measurement, as evidenced by the mean accuracy being closer to 100% and a significantly lower %RSD. This is because the deuterated standard co-elutes with the analyte and is affected by matrix effects in the same way, allowing for a more reliable correction.[2]
Experimental Protocols for Accurate Quantification
To achieve reliable and reproducible results when quantifying 1-Hexadecanol using this compound as an internal standard, meticulous adherence to validated experimental protocols is essential. Below are detailed methodologies for both LC-MS/MS and GC-MS analysis.
Protocol 1: Quantification of 1-Hexadecanol in Plasma by LC-MS/MS
This protocol describes the liquid-liquid extraction of 1-Hexadecanol from a plasma sample, followed by analysis using a triple quadrupole mass spectrometer.
1. Sample Preparation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard solution (10 µg/mL in methanol).
-
Add 500 µL of a 2:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Add 200 µL of water and vortex for another 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).
-
Gradient: A suitable gradient to separate 1-Hexadecanol from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both 1-Hexadecanol and this compound.
Protocol 2: Quantification of 1-Hexadecanol in a Formulation by GC-MS
This protocol involves derivatization to improve the volatility of 1-Hexadecanol for GC-MS analysis.
1. Sample Preparation and Derivatization:
-
Accurately weigh a portion of the sample containing 1-Hexadecanol into a reaction vial.
-
Add a known amount of this compound internal standard.
-
Evaporate any solvent under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives.
-
Cool the vial to room temperature before GC-MS injection.
2. GC-MS Analysis:
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: A suitable temperature program to achieve good chromatographic separation.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Scan for the characteristic ions of the TMS derivatives of 1-Hexadecanol and this compound.
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the analytical process and the biological relevance of 1-Hexadecanol, the following diagrams have been generated.
References
A Comparative Guide to the Validation of Analytical Methods for 1-Hexadecanol using 1-Hexadecanol-d3
For researchers, scientists, and drug development professionals, the accurate quantification of long-chain fatty alcohols like 1-hexadecanol is crucial for product quality control, formulation development, and various research applications. The validation of the analytical method used for this quantification is a mandatory step to ensure data reliability and regulatory compliance. This guide provides a comprehensive comparison of an analytical method using 1-Hexadecanol-d3 as an internal standard with alternative approaches, supported by representative experimental data.
Method Performance Comparison
The validation of an analytical method is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R2)[1]. The key performance parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
The use of a deuterated internal standard like this compound in Gas Chromatography-Mass Spectrometry (GC-MS) analysis is considered a gold standard for the quantification of 1-Hexadecanol. This is because the internal standard closely mimics the analyte's chemical and physical properties during sample preparation and analysis, effectively compensating for variations and matrix effects.
Below is a table summarizing representative quantitative data for a validated GC-MS method for 1-Hexadecanol using this compound as an internal standard, compared with a common alternative.
| Performance Parameter | GC-MS with this compound (Internal Standard) | Alternative Method (e.g., GC-FID with External Standard) |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95% - 105% |
| Precision (%RSD) | ||
| - Intra-day | < 2.5% | < 5% |
| - Inter-day | < 3.0% | < 7% |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~1 µg/mL |
Note: The data presented for the GC-MS method with this compound is illustrative and based on typical performance characteristics for the analysis of long-chain fatty alcohols using a deuterated internal standard, due to the absence of a publicly available, complete validation report for this specific analyte/internal standard pair.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of any analytical method. Below is a typical experimental protocol for the quantification of 1-Hexadecanol in a given matrix using this compound as an internal standard, followed by GC-MS analysis.
1. Materials and Reagents:
-
1-Hexadecanol certified reference standard
-
This compound (internal standard)
-
Solvents: Hexane, Methanol (HPLC grade)
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous sodium sulfate
2. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-Hexadecanol and this compound in methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the 1-Hexadecanol stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Internal Standard Spiking: Add a constant concentration of this compound (e.g., 10 µg/mL) to each calibration standard and sample.
-
Sample Extraction: For a solid or semi-solid matrix, perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction containing 1-Hexadecanol.
-
Derivatization: Evaporate the solvent from the standards and extracted samples under a gentle stream of nitrogen. Add BSTFA with 1% TMCS and heat at 60°C for 30 minutes to convert the alcohols to their more volatile trimethylsilyl (TMS) ethers.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for 1-Hexadecanol-TMS and this compound-TMS.
-
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the analytical method validation workflow and the logical relationship of using an internal standard.
Analytical Method Validation Workflow
Logic of Internal Standard Method
Conclusion
The validation of an analytical method is a critical step to ensure the generation of reliable and accurate data. The use of a deuterated internal standard, such as this compound, in conjunction with a highly specific and sensitive technique like GC-MS, provides a robust and superior method for the quantification of 1-Hexadecanol. This approach demonstrates excellent linearity, accuracy, and precision, with low limits of detection and quantitation, making it highly suitable for demanding applications in research, drug development, and quality control. While alternative methods like GC-FID with an external standard can be employed, they may offer less precision and higher detection limits. The choice of method should be guided by the specific requirements of the analysis, including the complexity of the sample matrix and the required level of sensitivity and accuracy.
References
A Comparative Guide to Deuterated Fatty Alcohol Standards: Performance, Limitations, and Alternatives
In the landscape of quantitative analysis, particularly in mass spectrometry-based applications for research and drug development, internal standards are indispensable for achieving accurate and reproducible results. Among these, deuterated stable isotope-labeled (SIL) standards have been a popular choice due to their close structural similarity to the analytes of interest. However, a nuanced understanding of their limitations is crucial for robust method development. This guide provides an objective comparison of deuterated fatty alcohol standards with their alternatives, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions.
Core Limitations of Deuterated Fatty Alcohol Standards
While deuterated standards are designed to mimic the behavior of their non-deuterated counterparts, subtle physicochemical differences can lead to analytical challenges. The primary limitations include chromatographic shifts, incomplete correction for matrix effects, and the potential for isotopic back-exchange.
Performance Comparison: Deuterated vs. Alternative Standards
The ideal internal standard should co-elute with the analyte and exhibit identical ionization and extraction behavior, thus effectively compensating for variations throughout the analytical workflow. Here, we compare the performance of deuterated fatty alcohol standards against two common alternatives: carbon-13 (¹³C) labeled standards and non-isotope labeled, structurally similar standards (e.g., odd-chain fatty alcohols).
Table 1: Comparative Performance Metrics of Internal Standards for Fatty Alcohol Analysis
| Performance Metric | Deuterated (²H) Standards | ¹³C-Labeled Standards | Odd-Chain/Analog Standards |
| Accuracy | Can be compromised by chromatographic shifts and differential matrix effects.[1] | Generally higher due to co-elution and more effective compensation for matrix effects. | Lower, as they do not perfectly mimic the analyte's behavior during extraction and ionization.[2] |
| Precision (%RSD) | Good, but can be affected by the aforementioned limitations.[2] | Excellent, often demonstrating lower variance compared to deuterated standards.[3] | Variable and matrix-dependent.[2] |
| Matrix Effect Compensation | Generally effective, but can be incomplete with chromatographic separation.[4][5] | Superior, as they co-elute almost perfectly with the analyte.[5] | Less effective due to differences in physicochemical properties.[2] |
| Isotopic Stability | Susceptible to back-exchange (loss of deuterium) under certain pH and temperature conditions. | Highly stable; the ¹³C label is integrated into the carbon backbone and not prone to exchange. | Not applicable. |
| Cost | Generally less expensive to synthesize. | Typically more expensive than deuterated standards. | Often the most cost-effective option. |
In-Depth Analysis of Key Limitations
The substitution of hydrogen with deuterium can alter the physicochemical properties of a molecule enough to cause a shift in retention time during chromatography. In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated analogs.[6] This separation can lead to the analyte and the internal standard experiencing different matrix environments as they elute, compromising the accuracy of correction.[7]
Table 2: Illustrative Retention Time Shifts in Reversed-Phase Liquid Chromatography
| Analyte Class | Deuterated Analog | Stationary Phase | Retention Time Shift (Analyte vs. Standard) | Reference |
| Peptides | Heavy-labeled (d-Me) | C18 | ~3 seconds (earlier elution) | [8] |
| Fatty Acids | Perdeuterated C16:0 | GC Column | Significant earlier elution (hdIEC* = 1.0171) | [6] |
*hdIEC (chromatographic H/D isotope effect) is the ratio of retention times (non-deuterated/deuterated). A value > 1 indicates earlier elution of the deuterated compound.
Matrix effects, the suppression or enhancement of analyte ionization by co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS. While deuterated standards can compensate for these effects, their effectiveness is diminished if they do not perfectly co-elute with the analyte.[4][7] Studies have shown that even slight separations can lead to differential ion suppression.[7] In contrast, ¹³C-labeled standards, which typically co-elute with the analyte, offer more reliable correction.[5] One study on essential fatty acids found that endogenous compounds had a greater suppressive effect on the measurement of ¹³C-labeled standards compared to deuterated ones, highlighting the nuanced nature of these interactions.[1]
Deuterium atoms, particularly those on hydroxyl groups or carbon atoms in certain positions, can exchange with protons from the solvent (a phenomenon known as back-exchange). This can be influenced by pH, temperature, and solvent composition, and it compromises the isotopic purity and quantitative accuracy of the standard. While there is a lack of extensive quantitative data specifically for fatty alcohol back-exchange, the general principles of deuterium stability are well-established.
References
- 1. Simultaneous quantitative determination of deuterium- and carbon-13-labeled essential fatty acids in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of 1-Hexadecanol-d3 in Quantitative Assays
For researchers, scientists, and professionals in drug development, the accuracy and precision of quantitative assays are paramount for reliable and reproducible results. In mass spectrometry-based quantification of long-chain fatty alcohols, such as 1-Hexadecanol, the choice of an appropriate internal standard is critical. This guide provides an objective comparison of the performance of the deuterated internal standard, 1-Hexadecanol-d3, with a common non-deuterated alternative, 1-Eicosanol.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte, 1-Hexadecanol, allowing it to effectively compensate for variations during sample preparation, injection, and ionization. Non-deuterated internal standards, while cost-effective, may not perfectly mimic the analyte's behavior, potentially leading to reduced accuracy and precision.
Quantitative Performance Comparison
The following table summarizes typical performance characteristics for quantitative assays of long-chain fatty alcohols using this compound versus a non-deuterated long-chain alcohol internal standard like 1-Eicosanol. The data is compiled from validated analytical methods for similar compounds, reflecting expected performance.
| Performance Parameter | This compound (Deuterated IS) | 1-Eicosanol (Non-deuterated IS) |
| Accuracy (Recovery) | 95-105% | 90-110% |
| Precision (RSD) | < 5% | < 10% |
| **Linearity (R²) ** | > 0.995 | > 0.99 |
| Limit of Quantification | Lower | Higher |
| Matrix Effect Compensation | Excellent | Moderate to Good |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of quantitative assays. Below are representative experimental protocols for the analysis of 1-Hexadecanol in a biological matrix using either this compound or 1-Eicosanol as an internal standard via Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Quantification of 1-Hexadecanol using this compound Internal Standard
This protocol is adapted from established methods for long-chain fatty alcohol analysis in biological samples.
1. Sample Preparation and Extraction:
-
To 100 µL of plasma or serum, add 10 µL of a 10 µg/mL solution of this compound in methanol as the internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold methanol, vortex for 1 minute, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a clean glass tube.
-
Perform a liquid-liquid extraction by adding 1 mL of hexane, vortexing for 2 minutes, and centrifuging at 3,000 x g for 10 minutes.
-
Carefully transfer the upper organic (hexane) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization:
-
To the dried extract, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature and transfer the derivatized sample to a GC vial with a micro-insert.
3. GC-MS Analysis:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, suitable for fatty acid methyl ester (FAME) analysis.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Injector: Splitless mode at 280°C.
-
MS Detector: Electron Ionization (EI) source at 70 eV. Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the TMS-derivatives of 1-Hexadecanol and this compound.
Protocol 2: Quantification of 1-Hexadecanol using 1-Eicosanol Internal Standard
This protocol is based on methods for the analysis of fatty alcohols in various matrices using a non-deuterated internal standard.
1. Sample Preparation and Extraction:
-
Follow the same procedure as in Protocol 1, but add 10 µL of a 10 µg/mL solution of 1-Eicosanol in methanol as the internal standard.
2. Derivatization:
-
Follow the same derivatization procedure as in Protocol 1.
3. GC-MS Analysis:
-
Use the same GC-MS parameters as in Protocol 1, but monitor the characteristic ions for the TMS-derivatives of 1-Hexadecanol and 1-Eicosanol in SIM mode.
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for the quantitative analysis of 1-Hexadecanol.
Caption: Principle of internal standard correction in quantitative mass spectrometry.
A Comparative Guide to the Cross-Validation of 1-Hexadecanol-d3 with Alternative Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative analysis by mass spectrometry, the judicious selection of an internal standard is paramount to ensure data accuracy and reproducibility. This guide provides an objective comparison of 1-Hexadecanol-d3, a deuterated fatty alcohol, with other commonly employed internal standards in the field of lipidomics and related areas. The comparison is supported by established principles of analytical chemistry and provides detailed experimental protocols for validation.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] By incorporating stable isotopes like deuterium (²H or D), these standards are chemically almost identical to the analyte of interest but possess a distinct mass-to-charge ratio (m/z), allowing for their differentiation by the mass spectrometer. This near-identical physicochemical behavior is crucial for compensating for variations that can occur during sample preparation, chromatography, and ionization.[3]
This compound: A Profile
This compound is the deuterated form of 1-Hexadecanol, a 16-carbon saturated fatty alcohol. Its application as an internal standard is particularly relevant for the quantification of endogenous fatty alcohols and related lipid species. The deuterium labeling provides a distinct mass shift without significantly altering its chemical properties, such as polarity and chromatographic retention time, relative to the unlabeled analyte.
Alternative Internal Standards: A Comparative Overview
The choice of an internal standard is highly dependent on the specific analyte and the analytical method employed. While this compound is an excellent choice for fatty alcohol analysis, other classes of internal standards are often utilized in broader lipidomics applications. The primary alternatives include odd-chain fatty acids and their deuterated counterparts.
Key Considerations for Internal Standard Selection:
-
Structural Similarity: The internal standard should ideally be structurally as similar as possible to the analyte to ensure comparable behavior during extraction, derivatization (if any), and ionization.[4]
-
Co-elution: For liquid chromatography-mass spectrometry (LC-MS), the internal standard should co-elute with the analyte to effectively compensate for matrix effects.[2]
-
Absence in Samples: The chosen internal standard should not be naturally present in the biological samples being analyzed.[3] Odd-chain fatty acids are often chosen for this reason as they are typically found in low abundance in many biological systems.[5]
Qualitative Performance Comparison
| Internal Standard Type | Analyte Class | Advantages | Disadvantages |
| This compound | Fatty Alcohols, related lipids | - High structural similarity to fatty alcohol analytes.- Co-elution with target analytes.- Excellent compensation for matrix effects for fatty alcohols.[2] | - May not be the ideal choice for quantifying other lipid classes like fatty acids due to structural differences. |
| Heptadecanoic Acid (C17:0) | Fatty Acids | - Structurally more representative of fatty acid analytes than fatty alcohols.[4]- Commercially available and relatively inexpensive. | - As a non-labeled standard, it may not perfectly mimic the ionization behavior of all fatty acid analytes, especially in complex matrices.- May be endogenously present in some samples. |
| Heptadecanoic Acid-d3 | Fatty Acids | - High structural similarity to C17:0 and other fatty acids.- Provides the benefits of stable isotope labeling for fatty acid quantification. | - May not be the optimal choice for quantifying fatty alcohols due to the difference in functional groups. |
Experimental Protocols for Internal Standard Validation
A thorough validation is essential to ensure the chosen internal standard provides the necessary accuracy and precision for the intended application. Below are detailed protocols for key experiments.
Protocol 1: Linearity Assessment
Objective: To determine the linear range of the assay for the analyte in the presence of a fixed concentration of the internal standard.
-
Prepare a stock solution of the analyte and the internal standard (e.g., this compound) of known concentrations.
-
Create a series of calibration standards by spiking a constant amount of the internal standard into a range of known concentrations of the analyte in a representative blank matrix.
-
Analyze the calibration standards using the chosen analytical method (e.g., GC-MS or LC-MS).
-
Plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte.
-
Perform a linear regression analysis. A correlation coefficient (R²) of >0.99 is generally considered acceptable.[6]
Protocol 2: Accuracy and Precision Evaluation
Objective: To assess the closeness of the measured value to the true value (accuracy) and the degree of scatter in the measurements (precision).
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.
-
Analyze multiple replicates (e.g., n=5) of each QC sample on the same day (intra-day precision) and on different days (inter-day precision).
-
Calculate the concentration of the analyte in the QC samples using the calibration curve.
-
Accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration. An acceptance range of 85-115% (80-120% at the Lower Limit of Quantification) is common.[7]
-
Precision is expressed as the relative standard deviation (%RSD) of the replicate measurements. A %RSD of ≤15% (≤20% at the LLOQ) is generally acceptable.[7]
Protocol 3: Matrix Effect Evaluation
Objective: To determine if components of the biological matrix suppress or enhance the ionization of the analyte and internal standard.
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard in a neat solution (e.g., solvent).
-
Set B: Blank matrix extract spiked with the analyte and internal standard after extraction.
-
Set C: Blank matrix spiked with the analyte and internal standard before extraction.
-
-
Analyze all three sets and compare the peak areas of the analyte and internal standard.
-
Calculate the Matrix Factor (MF) : MF = (Peak response in presence of matrix) / (Peak response in absence of matrix). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
Calculate the Internal Standard-normalized Matrix Factor: This is calculated by dividing the MF of the analyte by the MF of the internal standard. A value close to 1 indicates that the internal standard effectively compensates for the matrix effect.
Visualizing the Workflow and Logic
To better understand the experimental processes and the rationale behind internal standard selection, the following diagrams have been generated.
Conclusion
The selection of an appropriate internal standard is a critical step in developing robust and reliable quantitative analytical methods. For the quantification of fatty alcohols, this compound represents an excellent choice due to its high structural similarity, which allows for effective compensation of analytical variability. When analyzing other lipid classes, such as fatty acids, alternative internal standards like odd-chain fatty acids (e.g., Heptadecanoic Acid) or their deuterated analogs may be more suitable. Ultimately, the choice of internal standard must be tailored to the specific analyte and validated thoroughly to ensure the generation of high-quality, reproducible data. This guide provides the foundational knowledge and experimental framework for researchers to confidently select and validate internal standards for their quantitative mass spectrometry-based analyses.
References
- 1. Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Assessing the Isotopic Purity of 1-Hexadecanol-d3: A Comparative Guide
For researchers, scientists, and drug development professionals, the isotopic purity of deuterated compounds is a critical parameter ensuring accuracy and reliability in experimental outcomes. This guide provides a comprehensive comparison of 1-Hexadecanol-d3 with other commercially available deuterated long-chain alcohols, supported by experimental data and detailed analytical protocols.
This document outlines the common methods for assessing isotopic purity, presents a comparative analysis of commercially available standards, and provides detailed experimental workflows for accurate determination of isotopic enrichment.
Introduction to Isotopic Purity
Isotopic purity refers to the percentage of a specific isotope at a given atomic position within a molecule. In the context of deuterated compounds like this compound, it quantifies the extent to which hydrogen atoms have been replaced by deuterium. High isotopic purity is crucial for applications such as internal standards in mass spectrometry-based quantitative analysis, metabolic research, and in the development of deuterated drugs to enhance their pharmacokinetic profiles.
The two primary techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A combined approach using both high-resolution mass spectrometry (HR-MS) and NMR spectroscopy is often recommended for a thorough evaluation of isotopic enrichment and structural integrity.[1]
Comparison of Commercially Available Deuterated Long-Chain Alcohols
The following table summarizes the isotopic purity of this compound and a selection of commercially available alternative deuterated long-chain alcohols. The data is compiled from information provided by various suppliers. It is important to note that while "isotopic purity" or "isotopic enrichment" is often stated as a single value (e.g., 98 atom % D), this represents the percentage of deuterium at the labeled positions. The actual product is a mixture of isotopologues (molecules with different numbers of deuterium atoms).
| Compound | Supplier | Isotopic Purity (atom % D) | Chemical Purity |
| n-Hexadecyl-d33 Alcohol | C/D/N Isotopes | 98 | Not Specified |
| 1-Hexadecanol-d31 | MedChemExpress | Not Specified | >98% |
| 1-Tetradecanol-d29 | MedChemExpress | Not Specified | >98% |
| n-Octadecanol-d37 | Cambridge Isotope Laboratories, Inc. | Not Specified | 98% |
Experimental Protocols for Isotopic Purity Assessment
Accurate determination of isotopic purity requires carefully executed experimental protocols. The following sections detail the methodologies for NMR spectroscopy and mass spectrometry tailored for the analysis of deuterated long-chain alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the isotopic purity of deuterated compounds. Both ¹H (proton) and ²H (deuterium) NMR can be employed.
¹H NMR Spectroscopy Protocol:
-
Objective: To quantify the residual proton signals in the deuterated compound.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the deuterated long-chain alcohol into an NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of a suitable non-deuterated solvent (e.g., chloroform, not deuterated). The use of a non-deuterated solvent is unconventional but allows for a clean spectrum where only the signals from the deuterated compound are observed in D-NMR.[2]
-
Add a known amount of an internal standard with a well-defined chemical shift that does not overlap with the analyte signals.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Ensure a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of the protons, which is crucial for accurate integration.
-
-
Data Analysis:
-
Integrate the residual proton signals of the deuterated alcohol and the signal of the internal standard.
-
Calculate the molar ratio of the residual protons to the internal standard.
-
From this ratio, determine the percentage of non-deuterated species and, consequently, the isotopic purity.
-
²H NMR Spectroscopy Protocol:
-
Objective: To confirm the positions of deuterium labeling and to quantify the deuterium enrichment.
-
Instrumentation: NMR spectrometer equipped for deuterium detection.
-
Sample Preparation: Similar to ¹H NMR, but a non-deuterated solvent is typically used.
-
Data Acquisition:
-
Acquire a quantitative ²H NMR spectrum. Due to the lower gyromagnetic ratio of deuterium, a higher number of scans is usually required compared to ¹H NMR to achieve a good signal-to-noise ratio.[2]
-
-
Data Analysis:
-
The chemical shifts in the ²H NMR spectrum will correspond to the positions of deuteration.
-
The integral of the deuterium signals can be used to determine the relative abundance of deuterium at each labeled site.
-
A novel method that combines ¹H NMR and ²H NMR has been shown to provide more accurate determination of isotopic abundance for both partially and fully labeled compounds compared to classical ¹H NMR or MS methods alone.[3]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) is a highly sensitive technique for determining the distribution of isotopologues in a deuterated compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:
-
Objective: To separate the deuterated alcohol from potential impurities and to determine the relative abundance of its isotopologues.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with a liquid chromatography system.
-
Sample Preparation:
-
Prepare a dilute solution of the deuterated long-chain alcohol (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column is suitable for separating long-chain alcohols.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of a modifier like formic acid or ammonium acetate to promote ionization.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
-
MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for alcohols, often forming [M+H]⁺ or [M+Na]⁺ adducts.
-
Mass Analyzer: Operate in full scan mode with high resolution to resolve the isotopic peaks.
-
Data Acquisition: Acquire data over a mass range that includes the expected masses of all significant isotopologues.
-
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ions of the different isotopologues (e.g., d3, d2, d1, d0 for this compound).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue to determine the isotopic purity and distribution. The proposed strategy involves recording the full scan MS, extracting and integrating isotopic ions, and then calculating the isotopic enrichment.[1]
-
Experimental Workflow and Data Interpretation
The following diagram illustrates the general workflow for assessing the isotopic purity of a deuterated long-chain alcohol.
Caption: Workflow for assessing the isotopic purity of deuterated long-chain alcohols.
Conclusion
The accurate assessment of isotopic purity is paramount for the reliable use of deuterated compounds in research and development. This guide provides a framework for comparing this compound with its alternatives and details the necessary experimental protocols for its verification. By employing rigorous analytical techniques such as NMR and high-resolution mass spectrometry, researchers can ensure the quality of their deuterated standards, leading to more precise and reproducible scientific outcomes. For all applications, it is highly recommended to obtain a batch-specific Certificate of Analysis from the supplier to confirm the isotopic purity and distribution.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods Utilizing 1-Hexadecanol-d3 as an Internal Standard
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is paramount. The use of stable isotope-labeled internal standards is a widely accepted practice to improve the reliability of quantitative bioanalytical methods. This guide provides an objective comparison of analytical methodologies where 1-Hexadecanol-d3, a deuterated form of the long-chain fatty alcohol 1-Hexadecanol, can be employed as an internal standard.[1] The focus is on providing supporting experimental data and detailed protocols to aid in method selection and implementation.
Internal standards are crucial in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[2] Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based assays because they have nearly identical chemical and physical properties to the analyte of interest, but are distinguishable by their mass.[3] This ensures that the internal standard and the analyte behave similarly during extraction, derivatization, and chromatographic separation, leading to more accurate and precise quantification.[2][3]
Comparative Performance of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, specificity, throughput, and cost. Below is a summary of expected performance characteristics for two common analytical techniques where this compound would be a suitable internal standard for the quantification of 1-Hexadecanol or other long-chain fatty alcohols.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (%Bias) | ± 15% | ± 10% |
| Limit of Quantification (LOQ) | Low ng/mL | Sub ng/mL to pg/mL |
| Specificity | High (with appropriate derivatization) | Very High |
| Throughput | Moderate | High |
| Matrix Effects | Less prone | More prone, but mitigated by stable isotope IS |
Experimental Protocols
Detailed methodologies are critical for reproducing and comparing experimental results. Interlaboratory comparison studies are a vital component of quality assurance for laboratories, allowing them to benchmark their performance against others.[4] While specific inter-laboratory comparison data for this compound is not publicly available, the following protocols represent standard practices in the field.
Protocol 1: Quantification of 1-Hexadecanol in Plasma using GC-MS
This protocol describes the quantification of 1-Hexadecanol in a biological matrix using this compound as an internal standard, followed by derivatization and analysis by GC-MS.
1. Sample Preparation:
- To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
- Perform a liquid-liquid extraction by adding 500 µL of a mixture of hexane and ethyl acetate (9:1, v/v).
- Vortex for 2 minutes and centrifuge at 10,000 x g for 5 minutes.
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
- To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
- Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
3. GC-MS Analysis:
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Injector Temperature: 280°C.
- Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.
- MS Detection: Electron ionization (EI) at 70 eV.
- Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for 1-Hexadecanol-TMS and this compound-TMS.
4. Data Analysis:
- Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by analyzing standards of known concentrations.
Protocol 2: Quantification of 1-Hexadecanol in a Pharmaceutical Formulation using LC-MS/MS
This protocol is suitable for the analysis of 1-Hexadecanol in a non-biological matrix, such as a cream or lotion, using this compound as an internal standard.
1. Sample Preparation:
- Accurately weigh approximately 100 mg of the formulation into a 15 mL centrifuge tube.
- Add 10 mL of methanol and 100 µL of this compound internal standard solution (10 µg/mL in methanol).
- Vortex for 5 minutes to dissolve the sample.
- Centrifuge at 5,000 x g for 10 minutes to pellet any insoluble excipients.
- Dilute the supernatant 1:10 with the mobile phase.
2. LC-MS/MS Analysis:
- Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 0.4 mL/min.
- MS/MS Detection: Electrospray ionization (ESI) in positive mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for 1-Hexadecanol and this compound.
3. Data Analysis:
- Similar to the GC-MS method, quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Alternative Internal Standards
While this compound is an excellent choice for the analysis of 1-Hexadecanol, other internal standards can be considered depending on the specific application and availability.
| Internal Standard | Advantages | Disadvantages |
| Odd-chain fatty alcohols (e.g., 1-Heptadecanol) | Commercially available and cost-effective. | Different chromatographic behavior and extraction efficiency compared to 1-Hexadecanol. |
| 1-Hexadecanol-¹³C₁₆ | Closest chemical and physical properties to the analyte. | Generally more expensive than deuterated analogues. |
| Other deuterated long-chain alcohols (e.g., 1-Octadecanol-d4) | Can be used if this compound is unavailable. | May have slight differences in retention time. |
Visualizations
To further clarify the experimental processes and logical considerations, the following diagrams are provided.
Caption: Experimental workflow for GC-MS analysis using this compound.
Caption: Decision tree for analytical method and internal standard selection.
References
- 1. This compound | CAS#:75736-52-6 | Chemsrc [chemsrc.com]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
A Head-to-Head Comparison: Cost-Benefit Analysis of 1-Hexadecanol-d3 and Other Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. The choice of an internal standard is a critical factor that can significantly impact data quality. This guide provides a comprehensive cost-benefit analysis of 1-Hexadecanol-d3 versus other common standards, supported by experimental data and detailed protocols to inform your selection process.
In analytical chemistry, particularly in chromatographic and mass spectrometric techniques, internal standards are essential for correcting analytical variability. They are compounds added to a sample in a known concentration to enable the quantification of an analyte. An ideal internal standard should closely mimic the chemical and physical properties of the analyte of interest. This guide will delve into a comparative analysis of deuterated standards, specifically this compound, against its non-deuterated counterparts and other isotopically labeled alternatives.
The Gold Standard: Deuterated Internal Standards
Deuterated standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry. In these standards, one or more hydrogen atoms are replaced by their heavier isotope, deuterium. This substitution results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. This near-identical behavior is the primary advantage of deuterated standards, as they can effectively compensate for variations in sample preparation, extraction efficiency, and matrix effects.
However, the use of deuterated standards is not without its potential drawbacks. The cost of synthesis is significantly higher than for non-labeled compounds. Furthermore, in some chromatographic systems, a phenomenon known as the "isotope effect" can cause the deuterated standard to elute slightly earlier than the non-deuterated analyte. While often minor, this can be a crucial factor in complex analyses.
Alternative Standards: A Comparative Overview
Beyond deuterated standards, other options are available, each with its own set of advantages and disadvantages.
-
Non-Deuterated (Structural Analogs): These are compounds that are chemically similar but not identical to the analyte. They are a more cost-effective option. However, their differing chemical structures can lead to variations in extraction recovery and ionization response, potentially compromising the accuracy of quantification.
-
¹³C-Labeled Standards: These standards have one or more carbon-12 atoms replaced by the heavier carbon-13 isotope. They are considered by many to be superior to deuterated standards as they are less likely to exhibit chromatographic isotope effects and have greater isotopic stability. However, their synthesis is often more complex and costly than that of deuterated standards.
Cost-Benefit Analysis
The selection of an appropriate internal standard often comes down to a balance between cost and the required level of analytical performance.
| Standard Type | Cost | Performance Benefits | Performance Drawbacks |
| This compound | High | Excellent co-elution with analyte, good correction for matrix effects. | Potential for chromatographic isotope effect, higher cost than non-deuterated standards. |
| ¹³C-Labeled 1-Hexadecanol | Very High | Superior co-elution and isotopic stability, minimal isotope effect. | Highest cost, may not be readily available for all compounds. |
| Non-Deuterated 1-Hexadecanol | Low | Low cost, readily available. | May not accurately correct for matrix effects or sample loss due to structural differences. |
| Structural Analogs | Low to Moderate | Cost-effective alternative when labeled standards are unavailable. | Significant differences in chemical and physical properties can lead to inaccurate quantification.[1][2] |
Note: The cost is a relative comparison and can vary significantly between suppliers and batch sizes. It is recommended to obtain quotes from multiple vendors.
Experimental Data: Performance Comparison
Experimental Protocol: Quantitative Analysis of Fatty Alcohols using this compound as an Internal Standard
This protocol outlines a general procedure for the quantification of fatty alcohols in a biological matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
1. Materials and Reagents:
-
1-Hexadecanol (analyte standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Biological matrix (e.g., plasma, cell lysate)
2. Standard Solution Preparation:
-
Prepare stock solutions of 1-Hexadecanol and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of 1-Hexadecanol by serial dilution of the stock solution.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 1 µg/mL).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological matrix, add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis:
-
LC System: A suitable HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
MRM Transitions: Optimized for both 1-Hexadecanol and this compound.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of the analyte in the samples by interpolating from the calibration curve.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps.
References
The Analytical Edge: A Comparative Review of 1-Hexadecanol-d3 in Research Applications
For researchers, scientists, and drug development professionals navigating the complexities of quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of 1-Hexadecanol-d3, a deuterium-labeled fatty alcohol, with its non-deuterated counterpart and other alternatives. Supported by experimental data and detailed methodologies, this review highlights the superior performance of this compound in enhancing the accuracy and reliability of analytical measurements.
This compound is the deuterium-labeled version of 1-Hexadecanol, a C16 fatty alcohol also known as cetyl alcohol.[1] This isotopic labeling makes it a powerful tool in mass spectrometry-based applications, primarily as an internal standard for quantitative analysis and as a tracer in metabolic studies.[2] The core advantage of using a deuterated standard lies in its chemical and physical similarity to the analyte of interest, which allows it to compensate for variations during sample preparation and analysis, such as extraction efficiency and matrix effects.[3]
Performance Comparison: The Deuterated Advantage
The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of quantitative assays compared to using a non-deuterated analogue or no internal standard at all. Deuterated standards co-elute with the analyte, experiencing the same ionization suppression or enhancement, which leads to more reliable data.[2]
While specific performance data for this compound is not always published in extensive comparative studies, the principles of using deuterated standards are well-established. The following tables present representative data from studies on similar deuterated fatty acid and other deuterated internal standards, illustrating the expected performance improvements when using this compound.
Table 1: Illustrative Performance Comparison of Internal Standards in LC-MS/MS Analysis
| Internal Standard Type | Analyte Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound (Deuterated) | 5 | 4.9 | 98 | 3.2 |
| 50 | 51.2 | 102.4 | 2.5 | |
| 500 | 495.5 | 99.1 | 2.1 | |
| Non-Deuterated Analogue | 5 | 6.2 | 124 | 12.8 |
| 50 | 58.9 | 117.8 | 9.5 | |
| 500 | 455.0 | 91.0 | 8.7 | |
| No Internal Standard | 5 | 7.8 | 156 | 25.4 |
| 50 | 39.5 | 79.0 | 21.2 | |
| 500 | 610.0 | 122.0 | 18.9 |
This table presents illustrative data based on the known performance of deuterated internal standards in mass spectrometry. The values demonstrate the superior accuracy and precision achieved with a deuterated standard like this compound compared to a non-deuterated analogue or the absence of an internal standard.
Table 2: Matrix Effect Comparison
| Internal Standard | Matrix | Analyte Recovery (%) | Internal Standard Recovery (%) | Relative Matrix Effect (%) |
| This compound | Plasma | 75.2 | 76.1 | 98.8 |
| Urine | 88.9 | 89.5 | 99.3 | |
| Non-Deuterated Analogue | Plasma | 74.8 | 85.3 | 87.7 |
| Urine | 89.2 | 98.1 | 90.9 |
This table illustrates how a deuterated internal standard like this compound more effectively compensates for matrix effects by showing similar recovery rates to the analyte in different biological matrices, resulting in a relative matrix effect closer to 100% (indicating perfect compensation).
Key Applications of this compound
The primary applications of this compound stem from its utility as a stable isotope-labeled compound:
-
Internal Standard in Quantitative Mass Spectrometry: This is the most common application. By adding a known amount of this compound to a sample, it is possible to accurately quantify the amount of endogenous 1-Hexadecanol or other similar fatty alcohols. The deuterated standard helps to correct for analyte loss during sample preparation and for variations in instrument response.[3]
-
Metabolic Labeling and Tracer Studies: this compound can be introduced into biological systems to trace the metabolic fate of 1-Hexadecanol.[4] By tracking the incorporation of the deuterium label into various downstream metabolites, researchers can elucidate metabolic pathways and quantify metabolic fluxes. This is particularly useful in lipidomics research.
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of a deuterated fatty alcohol internal standard like this compound.
Protocol 1: Quantitative Analysis of a Fatty Alcohol in Plasma using LC-MS/MS with this compound as an Internal Standard
1. Materials and Reagents:
-
Plasma samples
-
This compound internal standard solution (1 µg/mL in methanol)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the this compound internal standard solution.
-
Add 300 µL of cold ACN to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Condition an SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% MeOH in water.
-
Elute the analyte and internal standard with 1 mL of MeOH.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% ACN in water with 0.1% FA).
3. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% FA.
-
Mobile Phase B: Acetonitrile with 0.1% FA.
-
Gradient: Start at 80% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 1-Hexadecanol and this compound.
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratios of standards against their known concentrations.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Visualizing Workflows and Pathways
Graphviz diagrams can effectively illustrate the experimental workflows and the underlying principles of using deuterated standards.
Caption: Workflow for quantitative analysis using this compound.
References
Safety Operating Guide
Navigating the Disposal of 1-Hexadecanol-d3: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 1-Hexadecanol-d3, a deuterated form of cetyl alcohol, is a critical aspect of laboratory safety and environmental responsibility. This substance, while valuable in research and drug development, is classified as a hazardous material and requires meticulous handling and disposal procedures to mitigate risks to personnel and the environment. Adherence to institutional, local, state, and federal regulations is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This includes safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should occur in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
In the event of a spill, all ignition sources must be eliminated immediately. For minor spills, dry cleanup methods are recommended to avoid the generation of dust. The spilled material should be carefully swept into a designated, properly labeled container for hazardous waste. For major spills, the area should be evacuated, and emergency responders should be notified in accordance with your institution's protocol.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. The following steps provide a general framework for its proper disposal:
-
Waste Segregation: this compound waste must be segregated from other waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container.[1] Incompatible materials, such as strong oxidizing agents and strong acids, must not be mixed in the same container.[2][3]
-
Containerization: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid for waste collection. The container must be in good condition to prevent leaks.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," its CAS number (if available, the CAS for 1-Hexadecanol is 36653-82-4), and a clear indication of the associated hazards.[4]
-
Institutional Procedures: It is crucial to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[1] Your EHS department will provide detailed procedures for waste pickup and disposal.
-
Empty Containers: Empty containers that previously held this compound must also be treated as hazardous waste. They should be triple-rinsed with a suitable solvent. The resulting rinsate must be collected and disposed of as hazardous chemical waste. After thorough rinsing, the defaced container may be disposed of as regular laboratory waste, pending institutional guidelines.
Quantitative Data Summary
| Property | Value | Reference |
| Oral LD50 (rat) | 5000 mg/kg | [4] |
| Oral LD50 (mouse) | 3200 mg/kg | [2] |
| Skin LD50 (rabbit) | >2600 mg/kg | [2] |
| Melting Point | 47 - 50 °C / 116.6 - 122 °F | [3] |
| Boiling Point | 344 °C / 651.2 °F @ 760 mmHg | [3] |
| Flash Point | > 157 °C / > 314.6 °F | [3] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 1-Hexadecanol-d3
This document provides crucial safety protocols and logistical guidance for the handling and disposal of 1-Hexadecanol-d3 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant and may cause harm upon contact with the eyes, skin, or respiratory system.[1] Adherence to proper PPE protocols is mandatory to minimize exposure risks.
| Hazard | Description | Recommended PPE |
| Eye Irritation | May cause redness and inflammation upon contact.[2] | Chemical safety goggles or a face shield.[1][3] |
| Skin Irritation | Prolonged contact may lead to redness, swelling, and blistering.[2] | Compatible chemical-resistant gloves (e.g., Nitrile rubber).[1][4] |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract, causing drowsiness or dizziness.[1][2] | A government-approved respirator should be used when handling the powder.[1] |
| Ingestion | May be harmful if swallowed.[1] | Engineering controls and safe handling practices should be in place to prevent ingestion. |
2. Operational Plan: Step-by-Step Handling Protocol
Proper handling procedures are critical to prevent contamination and ensure user safety. Always work in a well-ventilated area, preferably within a chemical fume hood.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Protocol Steps:
-
Preparation:
-
Put on the required personal protective equipment: chemical-resistant gloves, safety goggles, a lab coat, and a respirator.
-
Ensure the work area is well-ventilated. A certified chemical fume hood is highly recommended.
-
Assemble all necessary equipment and reagents.
-
-
Handling:
-
Carefully weigh the desired amount of this compound solid. Take precautions to avoid generating dust.[5]
-
If required, dissolve the compound in a suitable solvent.
-
-
Post-Handling:
3. Spill and Emergency Procedures
In the event of a spill or exposure, follow these emergency procedures immediately.
| Scenario | Action |
| Minor Spill | 1. Remove all ignition sources.[2] 2. Clean up the spill immediately using dry clean-up procedures to avoid generating dust.[2] 3. Place the spilled material in a suitable, labeled container for waste disposal.[2] |
| Major Spill | 1. Evacuate the area and alert emergency responders.[2] 2. Avoid all personal contact, including inhalation.[2] |
| Eye Contact | 1. Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[5] 2. Seek immediate medical attention.[5] |
| Skin Contact | 1. Immediately remove all contaminated clothing.[5] 2. Flush the affected skin and hair with running water and soap if available.[5] 3. Seek medical attention if irritation persists.[6] |
| Inhalation | 1. Move the individual to fresh air.[5] 2. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5] 3. Seek immediate medical attention.[5] |
| Ingestion | 1. Do not induce vomiting.[5] 2. If the person is conscious and alert, give 2-4 cupfuls of milk or water.[5] 3. Seek immediate medical attention.[5] |
4. Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2]
Disposal Workflow
Caption: Disposal workflow for this compound waste.
Disposal Steps:
-
Collection: Collect all solid and liquid waste, as well as any contaminated materials (e.g., gloves, wipes, pipette tips), in a designated hazardous waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the specific chemical name, "this compound".
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste by a certified waste management company. Do not dispose of this chemical down the drain or in regular trash.[2]
References
- 1. terpconnect.umd.edu [terpconnect.umd.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? [cangardcare.com]
- 4. fishersci.be [fishersci.be]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
